2,6-Difluorocinnamaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
(E)-3-(2,6-difluorophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-6H/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQCTYYKKNJKPK-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=CC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=C/C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575645 | |
| Record name | (2E)-3-(2,6-Difluorophenyl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117338-43-9 | |
| Record name | (2E)-3-(2,6-Difluorophenyl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117338-43-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Difluorocinnamaldehyde
CAS Number: 117338-43-9
This technical guide provides a comprehensive overview of 2,6-difluorocinnamaldehyde, a fluorinated aromatic aldehyde with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, properties, and potential mechanisms of action.
Chemical Properties and Data
This compound is a cinnamaldehyde derivative featuring two fluorine atoms at the 2 and 6 positions of the phenyl ring. These fluorine substitutions impart unique electronic properties and reactivity to the molecule, making it a valuable building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 117338-43-9 | [1] |
| Molecular Formula | C₉H₆F₂O | [1] |
| Molecular Weight | 168.14 g/mol | [1] |
| Appearance | White crystals | [1] |
| Purity | >97% | [1] |
| Synonyms | 3-(2,6-Difluorophenyl)acrylaldehyde, 3-(2,6-Difluorophenyl)prop-2-enal | [1] |
Spectral Data:
While specific, publicly available spectra for this compound are not readily found, the expected spectral characteristics can be inferred from its structure and data for similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton, the vinylic protons, and the aromatic protons. The aldehydic proton would appear as a doublet at a downfield chemical shift. The vinylic protons would show characteristic coupling constants for a trans configuration. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the vinylic carbons, and the aromatic carbons. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1685-1666 cm⁻¹ for an α,β-unsaturated aldehyde.[2] Other characteristic peaks would include C=C stretching of the alkene and the aromatic ring, and C-H stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group and other characteristic cleavages.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a carbon-carbon bond-forming reaction starting from 2,6-difluorobenzaldehyde. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are the most utilized methods for this transformation, offering good stereoselectivity for the desired (E)-alkene.[3][4]
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde.[3] This method is often preferred due to the higher nucleophilicity of the phosphonate carbanion and the ease of removal of the phosphate byproduct.[4]
Reaction Scheme:
Figure 1. Horner-Wadsworth-Emmons reaction for the synthesis of this compound.
Experimental Protocol (General):
-
Preparation of the Phosphonate Carbanion: A suitable phosphonate reagent, such as triethyl phosphonoacetate, is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). A strong base, typically sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the phosphonate and form the carbanion.[4]
-
Reaction with Aldehyde: A solution of 2,6-difluorobenzaldehyde in the same anhydrous solvent is added dropwise to the solution of the phosphonate carbanion at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Wittig Reaction
The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde into an alkene.[5] Stabilized ylides generally favor the formation of the (E)-alkene.[5]
Reaction Scheme:
Figure 2. Wittig reaction for the synthesis of this compound.
Experimental Protocol (General):
-
Reaction Setup: 2,6-Difluorobenzaldehyde and the appropriate phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde, are dissolved in an anhydrous solvent like dichloromethane (CH₂Cl₂).[6]
-
Reaction Progression: The reaction mixture is stirred at room temperature for a specified period, with the progress monitored by TLC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then triturated with a non-polar solvent (e.g., hexanes) to precipitate the triphenylphosphine oxide byproduct.
-
Purification: The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel.
Applications in Drug Development and Biological Activity
This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active macromolecules.[1] Its fluorinated phenyl ring is a desirable motif in medicinal chemistry, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Antimicrobial Activity
Cinnamaldehyde and its derivatives are known to possess significant antimicrobial properties against a broad spectrum of bacteria and fungi.[7][8][9] The antimicrobial action is often attributed to the disruption of bacterial cell membranes and the inhibition of key cellular processes.[10]
This compound has been utilized in the synthesis of antimicrobial compounds. For instance, its reaction with methylbenzimidazole yields compounds with a demonstrated potency of 32 µg/mL.[1]
Potential Mechanism of Action: FtsZ Inhibition
A promising target for novel antibacterial agents is the filamentous temperature-sensitive protein Z (FtsZ), which is essential for bacterial cell division.[11][12] Inhibition of FtsZ leads to the disruption of cell division and ultimately bacterial cell death.
While direct studies on this compound as an FtsZ inhibitor are limited, derivatives of the structurally related 2,6-difluorobenzamide have been extensively investigated as potent FtsZ inhibitors.[11][13][14] The 2,6-difluorobenzamide motif has been identified as crucial for allosteric inhibition of FtsZ.[14] Given the structural similarities and the known antimicrobial activity of cinnamaldehydes, it is plausible that this compound or its derivatives could exert their antimicrobial effects, at least in part, through the inhibition of FtsZ.
Proposed Signaling Pathway Inhibition:
Figure 3. Proposed inhibitory action of this compound on bacterial cell division via FtsZ.
This proposed mechanism suggests that this compound may interfere with the polymerization of FtsZ monomers into the Z-ring, a critical step in bacterial cell division. This disruption would halt the cell division process, leading to an antibacterial effect. Further research is needed to validate this specific mechanism for this compound.
Conclusion
This compound is a valuable and versatile fluorinated building block with significant potential in the development of new pharmaceuticals and advanced materials. Its synthesis from readily available precursors via established olefination reactions makes it an accessible intermediate for a wide range of applications. The known antimicrobial activity of cinnamaldehyde derivatives, coupled with the insights gained from related FtsZ inhibitors, suggests a promising avenue for the development of novel antibacterial agents based on the this compound scaffold. Further investigation into its precise biological mechanisms of action is warranted to fully exploit its therapeutic potential.
References
- 1. ossila.com [ossila.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. (Triphenylphosphoranylidene)acetaldehyde | 2136-75-6 | Benchchem [benchchem.com]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. researchgate.net [researchgate.net]
- 14. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 2,6-Difluorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-difluorocinnamaldehyde, a valuable fluorinated building block in organic synthesis. This document is intended to be a key resource for researchers, scientists, and professionals in drug development, offering detailed information on its characteristics, synthesis, and reactivity.
Core Chemical and Physical Properties
This compound is a cinnamaldehyde derivative featuring two fluorine atoms at the 2 and 6 positions of the phenyl ring.[1] This substitution pattern significantly influences its reactivity and physical properties, making it a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and macromolecules.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 117338-43-9 | [2] |
| Chemical Formula | C₉H₆F₂O | [2] |
| Molecular Weight | 168.14 g/mol | [2] |
| Appearance | White crystals | |
| Purity | >97% | [1] |
| Synonyms | 3-(2,6-Difluorophenyl)acrylaldehyde, (E)-3-(2,6-difluorophenyl)acrylaldehyde, 3-(2,6-Difluorophenyl)prop-2-enal | [2] |
Note: Specific data on melting point, boiling point, and solubility for this compound are not consistently available in the searched literature.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks and Features |
| ¹H NMR | - Aldehydic Proton (CHO): A doublet in the region of 9.5-10.0 ppm. - Vinylic Protons (-CH=CH-): Two doublets in the region of 6.5-8.0 ppm, with a large coupling constant characteristic of a trans configuration. - Aromatic Protons: Multiplets in the region of 7.0-7.6 ppm, showing complex splitting patterns due to fluorine coupling. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically around 190-195 ppm. - Vinylic Carbons (-CH=CH-): Signals in the range of 120-155 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (110-165 ppm), with characteristic splitting patterns due to C-F coupling. The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF). |
| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. - C=C Stretch (Alkene): A medium intensity band around 1620-1640 cm⁻¹. - C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹. - =C-H Bending (trans-alkene): A characteristic absorption around 960-980 cm⁻¹. |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Wittig reaction, starting from its precursor, 2,6-difluorobenzaldehyde.
Synthesis of 2,6-Difluorobenzaldehyde
A key intermediate, 2,6-difluorobenzaldehyde, can be synthesized via the lithiation of 1,3-difluorobenzene followed by formylation.
Experimental Protocol: Synthesis of 2,6-Difluorobenzaldehyde
-
Materials: 1,3-Difluorobenzene, n-Butyllithium in hexane, N-methylformanilide, Tetrahydrofuran (THF), Sulfuric acid (1N), Diethyl ether, Magnesium sulfate.
-
Procedure:
-
Dissolve 1,3-difluorobenzene (0.22 mol) in 150 ml of anhydrous THF and cool the solution to -50 °C.
-
Slowly add n-butyllithium (0.228 mol) over 20 minutes, maintaining the temperature at -50 °C.
-
Stir the mixture at -50 °C for 1.5 hours.
-
Add a solution of N-methylformanilide (0.22 mol) in 50 ml of THF dropwise over 20 minutes at -50 °C.
-
Continue stirring at -50 °C for an additional 1.5 hours.
-
Quench the reaction by pouring the mixture slowly into 1 liter of cold 1N sulfuric acid.
-
Extract the aqueous layer with three portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain a crude oil.
-
Purify the oil by distillation under reduced pressure to yield 2,6-difluorobenzaldehyde.
-
Table 3: Physical Properties of 2,6-Difluorobenzaldehyde
| Property | Value |
| Melting Point | 15-17 °C |
| Boiling Point | 82-84 °C at 15 mmHg |
| Density | 1.317 g/mL at 25 °C |
Wittig Reaction for this compound
The Wittig reaction allows for the formation of the carbon-carbon double bond in this compound by reacting 2,6-difluorobenzaldehyde with a suitable phosphorus ylide.
Generalized Experimental Protocol: Wittig Synthesis of this compound
-
Materials: 2,6-Difluorobenzaldehyde, a suitable phosphonium salt (e.g., (triphenylphosphoranylidene)acetaldehyde), a suitable base (e.g., sodium hydride or n-butyllithium), and an anhydrous aprotic solvent (e.g., THF or dichloromethane).
-
Procedure:
-
Suspend the phosphonium salt in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base portion-wise at a low temperature (e.g., 0 °C or -78 °C) to generate the phosphorus ylide.
-
Stir the resulting colored solution for a specified time to ensure complete ylide formation.
-
Add a solution of 2,6-difluorobenzaldehyde in the same solvent dropwise to the ylide solution at the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
-
Diagram 1: Wittig Reaction for the Synthesis of this compound
Caption: General workflow for the Wittig synthesis of this compound.
Chemical Reactivity and Applications
This compound is a versatile building block due to the presence of multiple reactive sites.
-
Aldehyde Group: The aldehyde functionality can undergo direct addition reactions with Grignard reagents.[1]
-
Propenal Group: The conjugated system allows for conjugative addition (Michael addition) with reagents like Gilman reagents.[1]
-
Nucleophilic Substitution: It can react with nucleophiles, such as methylbenzimidazole, to form antimicrobial compounds.[1]
-
Oxidative Condensation: In the presence of catalysts like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), it can undergo oxidative condensation with dipyrromethene to yield hexaphyrin molecules.[1]
-
C-H Activation: The alkene moiety is advantageous for ruthenium-catalyzed C-H activations.[1]
These reactive properties make this compound a key intermediate in medicinal chemistry and drug discovery for creating novel therapeutic agents.[1]
Diagram 2: Reactivity of this compound
Caption: Key chemical transformations involving this compound.
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not found, general precautions for handling aromatic aldehydes should be followed. Based on the SDS for the related compound 2,6-difluorobenzaldehyde, it is advisable to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Conclusion
This compound is a fluorinated aromatic aldehyde with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its distinct reactivity, stemming from the aldehyde, alkene, and di-fluorinated phenyl moieties, allows for a variety of chemical transformations. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its effective application. Further experimental investigation is warranted to fully elucidate its physical properties and spectroscopic characteristics.
References
An In-depth Technical Guide to the Synthesis of 2,6-Difluorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,6-difluorocinnamaldehyde, a valuable intermediate in the fields of medicinal chemistry and materials science. The presence of the difluorophenyl moiety can significantly influence the biological activity and physicochemical properties of target molecules. This document details the core synthetic strategies, providing detailed experimental protocols and quantitative data to facilitate laboratory synthesis.
Core Synthetic Pathways
The synthesis of this compound predominantly proceeds through two well-established olefination reactions, starting from the readily available precursor, 2,6-difluorobenzaldehyde. These methods are the Claisen-Schmidt condensation and the Wittig reaction.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen.[1] In this case, 2,6-difluorobenzaldehyde reacts with acetaldehyde in the presence of a base to form this compound.
Reaction Pathway:
Caption: Claisen-Schmidt condensation pathway for this compound synthesis.
Experimental Protocol:
This protocol is a representative procedure adapted from general Claisen-Schmidt condensation methods.[2]
Materials:
-
2,6-Difluorobenzaldehyde
-
Acetaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl), dilute solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluorobenzaldehyde (1.0 eq) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) to the stirred solution.
-
To this mixture, add acetaldehyde (1.1-1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Quantitative Data (Representative):
The following table presents typical reaction parameters for Claisen-Schmidt condensations. Actual yields for this compound may vary.
| Parameter | Value | Reference |
| Reactant Ratio | 1 : 1.1-1.5 (Aldehyde : Acetaldehyde) | General Protocol |
| Base | NaOH or KOH | [1] |
| Solvent | Ethanol/Water | [2] |
| Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 12 - 48 hours | |
| Yield | 60-80% (typical for similar reactions) | General Observation |
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[3] For the synthesis of this compound, 2,6-difluorobenzaldehyde is reacted with an acetaldehyde-derived ylide, such as (triphenylphosphoranylidene)acetaldehyde.
Reaction Pathway:
Caption: Wittig reaction pathway for this compound synthesis.
Experimental Protocol:
This protocol is a representative procedure based on general Wittig reaction methodologies.[4]
Materials:
-
2,6-Difluorobenzaldehyde
-
(Triphenylphosphoranylidene)acetaldehyde
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
-
Inert gas (Nitrogen or Argon)
-
Hexanes
-
Silica Gel for chromatography
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve (triphenylphosphoranylidene)acetaldehyde (1.1 eq) in anhydrous THF.
-
To this solution, add a solution of 2,6-difluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the residue, add hexanes to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with cold hexanes.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Quantitative Data (Representative):
The following table presents typical reaction parameters for Wittig reactions. Actual yields for this compound may vary.
| Parameter | Value | Reference |
| Reactant Ratio | 1 : 1.1 (Aldehyde : Ylide) | General Protocol |
| Solvent | Anhydrous THF or CH₂Cl₂ | [4] |
| Temperature | Room Temperature | [4] |
| Reaction Time | 4 - 12 hours | General Observation |
| Yield | 70-90% (typical for similar reactions) | General Observation |
Experimental Workflow
The general workflow for the synthesis and purification of this compound via either pathway is outlined below.
References
An In-depth Technical Guide to the Molecular Structure and Properties of 2,6-Difluorocinnamaldehyde
This technical guide provides a comprehensive overview of 2,6-Difluorocinnamaldehyde, a fluorinated aromatic aldehyde of significant interest to researchers, scientists, and drug development professionals. This document details its molecular structure, synthesis, spectroscopic characterization, and potential biological activities.
Molecular Structure and Identification
This compound, also known as 3-(2,6-difluorophenyl)prop-2-enal, is a derivative of cinnamaldehyde with two fluorine atoms substituted at the 2 and 6 positions of the phenyl ring.[1] This substitution significantly influences the molecule's electronic properties and reactivity.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value |
| IUPAC Name | (2E)-3-(2,6-difluorophenyl)prop-2-enal |
| Synonyms | 3-(2,6-Difluorophenyl)acrylaldehyde, 2,6-Difluorocinnamic aldehyde |
| CAS Number | 117338-43-9[1] |
| Chemical Formula | C₉H₆F₂O[1] |
| Molecular Weight | 168.14 g/mol [1] |
Experimental Protocols: Synthesis of this compound
The primary synthetic route to this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen.[2][3][4] In this case, 2,6-difluorobenzaldehyde is reacted with acetaldehyde in the presence of a base.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is adapted from established procedures for similar chalcone syntheses.[5][6]
Materials:
-
2,6-Difluorobenzaldehyde (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,6-difluorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a 10% aqueous solution of sodium hydroxide to the stirred solution.
-
Add acetaldehyde (1.2 eq) dropwise to the reaction mixture using a dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Diagram 1: General Workflow for the Synthesis of this compound
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.7 | d | Aldehydic proton (-CHO) |
| ~7.5 | dd | Vinylic proton (Ar-CH=) |
| ~6.8 | dd | Vinylic proton (=CH-CHO) |
| ~7.3 | m | Aromatic proton (H-4) |
| ~7.0 | t | Aromatic protons (H-3, H-5) |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~193 | Aldehydic Carbonyl (C=O) |
| ~162 (dd) | Aromatic Carbons (C-2, C-6, C-F coupling) |
| ~150 | Vinylic Carbon (Ar-CH=) |
| ~132 | Aromatic Carbon (C-4) |
| ~128 | Vinylic Carbon (=CH-CHO) |
| ~112 (dd) | Aromatic Carbons (C-3, C-5, C-F coupling) |
| ~111 (t) | Aromatic Carbon (C-1, C-F coupling) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the aldehyde and the substituted aromatic ring.
Table 4: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050 | Aromatic C-H stretch |
| ~2820, ~2720 | Aldehyde C-H stretch (Fermi doublet) |
| ~1680 | C=O stretch (conjugated aldehyde) |
| ~1620 | C=C stretch (alkene) |
| ~1580 | C=C stretch (aromatic) |
| ~1250 | C-F stretch |
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would likely show a molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
| 168 | [M]⁺ (Molecular Ion) |
| 167 | [M-H]⁺ |
| 139 | [M-CHO]⁺ |
| 111 | [M-CHO-CO]⁺ |
Biological Activity and Potential Signaling Pathways
While specific studies on this compound are limited, research on cinnamaldehyde and its derivatives has revealed a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Cinnamaldehyde and its analogues have demonstrated significant antimicrobial activity against a variety of bacteria and fungi. A key mechanism of action is the inhibition of the bacterial cell division protein FtsZ.[6][8][9][10] FtsZ is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring, a structure essential for cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death. The fluorination at the 2 and 6 positions of the phenyl ring in this compound may enhance its binding affinity to FtsZ and improve its metabolic stability, potentially leading to increased antimicrobial potency.
Diagram 2: Proposed Mechanism of FtsZ Inhibition
This document serves as a foundational guide to the core molecular characteristics of this compound. Further experimental validation is required to confirm the predicted spectroscopic data and to fully elucidate its biological mechanisms of action.
References
- 1. 2,6-Difluorocinnamic aldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. 2,6-Difluorobenzaldehyde [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and structural studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: a promising nonlinear optical material - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 9. mdpi.com [mdpi.com]
- 10. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 2,6-Difluorocinnamaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-difluorocinnamaldehyde, a valuable building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 9.7 - 9.8 | d | ~7-8 | Aldehydic proton (-CHO) |
| 7.5 - 7.6 | m | - | H-4 (Aromatic) |
| 7.3 - 7.4 | dd | ~16, ~8 | H-β (Vinyl) |
| 7.0 - 7.1 | t | ~8-9 | H-3, H-5 (Aromatic) |
| 6.6 - 6.7 | d | ~16 | H-α (Vinyl) |
¹³C NMR (Carbon-13) Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| 193 - 194 | C=O (Aldehyde) |
| 161 - 163 (dd, ¹JCF ≈ 250-260 Hz) | C-2, C-6 (Aromatic) |
| 150 - 152 | C-β (Vinyl) |
| 132 - 134 (t, ³JCF ≈ 10-12 Hz) | C-4 (Aromatic) |
| 128 - 130 | C-α (Vinyl) |
| 112 - 114 (t, ²JCF ≈ 20-25 Hz) | C-1 (Aromatic) |
| 111 - 113 (dd, ²JCF and ⁴JCF) | C-3, C-5 (Aromatic) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (Aromatic and Vinyl) |
| ~2850, ~2750 | Medium | C-H stretch (Aldehyde) |
| ~1680 - 1700 | Strong | C=O stretch (Conjugated Aldehyde) |
| ~1620 | Medium | C=C stretch (Aromatic) |
| ~1580 | Medium | C=C stretch (Vinyl) |
| ~1250 | Strong | C-F stretch |
| ~970 | Strong | C-H bend (trans-alkene) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 168 | 100 | [M]⁺ (Molecular Ion) |
| 167 | High | [M-H]⁺ |
| 140 | Moderate | [M-CO]⁺ |
| 139 | Moderate | [M-CHO]⁺ |
| 115 | Moderate | [C₇H₄F₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited for the characterization of this compound, based on established procedures for similar compounds.[1][2]
Synthesis: Claisen-Schmidt Condensation
A common method for the synthesis of cinnamaldehyde derivatives is the Claisen-Schmidt condensation.[1]
Materials:
-
2,6-Difluorobenzaldehyde
-
Acetaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
Procedure:
-
A solution of potassium hydroxide in water is prepared and cooled in an ice bath.
-
Ethanol is added to the cooled KOH solution.
-
A mixture of 2,6-difluorobenzaldehyde and acetaldehyde is added dropwise to the stirred basic solution while maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The mixture is then poured into ice-cold water and neutralized with a dilute acid (e.g., HCl).
-
The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 10-20 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded at room temperature.
-
Standard pulse programs are used for both ¹H and ¹³C acquisitions.
-
For ¹³C NMR, proton decoupling is employed to simplify the spectrum.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry
Instrumentation:
-
A Gas Chromatography-Mass Spectrometry (GC-MS) system or a High-Resolution Mass Spectrometer (HRMS) with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
Data Acquisition:
-
For GC-MS, the sample is injected into the GC, which separates the components before they enter the mass spectrometer.
-
The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu).
Visualizations
The following diagrams illustrate the key relationships and workflows described in this guide.
References
An In-depth Technical Guide to the Synthesis of 2,6-Difluorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 2,6-difluorocinnamaldehyde, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document details the selection of starting materials and provides in-depth experimental protocols for the most common synthetic methodologies. Emphasis is placed on the aldol condensation reaction, for which a detailed, adaptable protocol is provided. Alternative routes, including the Wittig and Heck reactions, are also discussed.
Core Synthetic Strategies
The synthesis of this compound, systematically known as (2E)-3-(2,6-difluorophenyl)prop-2-enal, primarily begins with 2,6-difluorobenzaldehyde. This versatile starting material can undergo carbon-carbon bond formation through several established organic reactions to yield the desired α,β-unsaturated aldehyde. The most prominent of these methods are the Aldol Condensation, the Wittig Reaction, and the Heck Reaction.
Starting Material: 2,6-Difluorobenzaldehyde
2,6-Difluorobenzaldehyde is a readily available chemical intermediate. Its synthesis can be achieved through various methods, including the oxidation of 2,6-difluorotoluene or the halogen exchange of 2,6-dichlorobenzaldehyde. The presence of two electron-withdrawing fluorine atoms ortho to the aldehyde group influences the reactivity of the carbonyl carbon, making it a suitable electrophile for nucleophilic attack in the subsequent synthetic steps.
Aldol Condensation
The Aldol condensation is a classic and efficient method for the formation of α,β-unsaturated carbonyl compounds. In the context of this compound synthesis, a crossed or mixed aldol condensation between 2,6-difluorobenzaldehyde and acetaldehyde is employed. Due to the absence of α-hydrogens, 2,6-difluorobenzaldehyde can only act as the electrophilic acceptor, which simplifies the reaction and prevents self-condensation, leading to a more controlled product formation.
Experimental Protocol: Aldol Condensation of 2,6-Difluorobenzaldehyde and Acetaldehyde
This protocol is adapted from a similar Claisen-Schmidt condensation of 2,6-difluorobenzaldehyde with a substituted acetophenone, which demonstrated a high yield.[1][2]
Materials:
-
2,6-Difluorobenzaldehyde
-
Acetaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 1.5 N
-
Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluorobenzaldehyde (1.0 equivalent) in ethanol.
-
Addition of Acetaldehyde: To the stirred solution, add acetaldehyde (1.1 equivalents).
-
Base Addition: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a solution of potassium hydroxide (1.5 equivalents) in ethanol to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Acidification: Acidify the aqueous mixture to a pH of approximately 3 with 1.5 N HCl.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,6-Difluorobenzaldehyde | [1][2] |
| Reagent | Acetaldehyde | Adapted Protocol |
| Base | Potassium Hydroxide | [1][2] |
| Solvent | Ethanol | [1][2] |
| Reaction Time | 3-5 hours | Adapted Protocol |
| Temperature | Room Temperature | [1][2] |
| Yield | Expected to be high (e.g., ~90%) | [1][2] |
Diagrams
References
- 1. Synthesis and structural studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: a promising nonlinear optical material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structural studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: a promising nonlinear optical material - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical Properties of 2,6-Difluorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2,6-Difluorocinnamaldehyde. The information is intended to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and materials science.
Core Physical and Chemical Properties
This compound is an aromatic aldehyde with the chemical formula C₉H₆F₂O. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties and reactivity.
Data Presentation: Summary of Physical Properties
The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆F₂O | [1][2][3] |
| Molecular Weight | 168.14 g/mol | [2][3] |
| Appearance | White crystals | [3] |
| Boiling Point | 236.583 °C at 760 mmHg | [1] |
| Density | 1.235 g/cm³ | [1] |
| Flash Point | 89.633 °C | [1] |
| Purity | >97% to 98% (Min, HPLC) | [2][3] |
| Melting Point | Not available in cited literature. | [3] |
| Solubility | No quantitative data available. Expected to have limited solubility in water and better solubility in non-polar organic solvents. | [4] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of this compound are outlined below. These are generalized protocols based on standard laboratory practices for organic compounds.
Determination of Melting Point
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.
Methodology:
-
Sample Preparation: A small, finely powdered sample of crystalline this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Vernier Melt Station or similar) is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has melted into a clear liquid is recorded as the completion of melting.
-
The melting point is reported as a range from the onset to the completion temperature.
-
Determination of Boiling Point
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.
Methodology:
-
Apparatus: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask.
-
Procedure:
-
A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
The flask is heated gently.
-
As the liquid boils, the vapor will rise and surround the thermometer bulb.
-
The temperature at which the vapor temperature stabilizes while the liquid is distilling is recorded as the boiling point.
-
The atmospheric pressure should be recorded, as the boiling point is pressure-dependent.
-
Determination of Density
Objective: To determine the mass per unit volume of this compound.
Methodology:
-
Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance are required.
-
Procedure:
-
The empty pycnometer is weighed.
-
The pycnometer is filled with distilled water, and its weight is recorded to calibrate the exact volume at a specific temperature.
-
The pycnometer is then emptied, dried thoroughly, and filled with molten this compound (if solid at room temperature) or the liquid form.
-
The weight of the pycnometer filled with the sample is recorded.
-
The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
-
Determination of Solubility
Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.
Methodology:
-
Qualitative Assessment:
-
A small, measured amount of this compound (e.g., 10 mg) is added to a test tube.
-
A small volume of the solvent to be tested (e.g., 1 mL) is added.
-
The mixture is agitated (e.g., by vortexing) for a set period.
-
Visual observation is used to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If not, it is sparingly soluble or insoluble. This can be repeated with increasing amounts of solvent to estimate the solubility.
-
-
Quantitative Assessment (Isothermal Equilibrium Method):
-
An excess amount of this compound is added to a known volume of a specific solvent in a sealed vial.
-
The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), against a calibration curve of known concentrations.
-
Visualizations of Synthetic Pathways
This compound serves as a versatile building block in organic synthesis. Below are diagrams illustrating its application in the synthesis of antimicrobial compounds and hexaphyrin molecules.
Caption: Synthetic workflow for an antimicrobial compound.
Caption: Synthetic pathway to a Hexaphyrin molecule.
References
Stability and Storage of 2,6-Difluorocinnamaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2,6-Difluorocinnamaldehyde. Due to its aldehyde functional group and conjugated system, this compound is susceptible to degradation, which can impact its purity, potency, and safety profile in research and drug development applications. This document outlines the principal degradation pathways, recommended storage and handling procedures, and a general framework for conducting stability studies.
Chemical Properties and Stability Profile
This compound is an aromatic aldehyde with the chemical formula C₉H₆F₂O. The presence of the aldehyde group and the α,β-unsaturated system makes it reactive and prone to degradation through several mechanisms. The fluorine atoms on the benzene ring can also influence its electronic properties and reactivity.
Key Stability Concerns:
-
Oxidation: Aldehydes are readily oxidized to carboxylic acids.[1] In the case of this compound, the primary oxidation product is expected to be 2,6-Difluorocinnamic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1]
-
Polymerization: Like many aldehydes, this compound can undergo polymerization, especially in the presence of acidic or basic impurities. This can lead to the formation of insoluble or high-molecular-weight adducts.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, 2,6-Difluorocinnamyl alcohol.
-
Other Reactions: The conjugated double bond can also be a site for addition reactions.
Due to these potential degradation pathways, proper storage and handling are critical to maintain the integrity of this compound.
Recommended Storage and Handling
To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes the rate of chemical degradation and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by excluding atmospheric oxygen. |
| Light | Protect from light. Store in an amber or opaque container. | Light can catalyze oxidation and other degradation reactions. |
| Container | Keep container tightly sealed. | Prevents exposure to moisture and air. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and strong acids.[2] | These materials can catalyze degradation reactions. |
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Avoid inhalation of vapor or mist.[5]
-
Wash hands thoroughly after handling.[3]
Potential Degradation Pathways
Based on the known chemistry of cinnamaldehyde and other aromatic aldehydes, the following degradation pathways are proposed for this compound.[1][6]
Proposed degradation pathways for this compound.
Experimental Protocols for Stability Testing
A stability-indicating analytical method is crucial for assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose. The following is a general protocol for a forced degradation study.
1. Analytical Method:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for aromatic aldehydes. The exact composition should be optimized for the separation of the parent compound and its potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
2. Forced Degradation Studies:
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M sodium hydroxide.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Heat the solution (e.g., at 60°C) for a defined period.
-
Neutralize the solution with 0.1 M hydrochloric acid.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).
-
Store at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at an elevated temperature (e.g., 60°C) for a defined period.
-
Dissolve the sample in a suitable solvent.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a controlled light source (e.g., UV lamp).
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC at defined time points.
-
Experimental workflow for forced degradation studies.
Data Presentation for Stability Studies
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for recording stability data for this compound under various storage conditions.
| Storage Condition | Time Point | Appearance | Purity (%) by HPLC | Known Impurity 1 (%) | Known Impurity 2 (%) | Total Impurities (%) |
| 2-8°C | 0 months | |||||
| 3 months | ||||||
| 6 months | ||||||
| 12 months | ||||||
| 25°C / 60% RH | 0 months | |||||
| 3 months | ||||||
| 6 months | ||||||
| 40°C / 75% RH | 0 months | |||||
| 1 month | ||||||
| 3 months | ||||||
| 6 months |
This technical guide provides a comprehensive overview of the stability and storage of this compound. By following the recommended guidelines for storage, handling, and stability testing, researchers, scientists, and drug development professionals can ensure the quality and integrity of this important chemical intermediate.
References
- 1. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Degradation study of the trans-cinnamaldehyde and limonene biopesticides and their metabolites in cucumber by GC and UHPLC-HRMS: Laboratory and greenhouse studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 2,6-Difluorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2,6-Difluorocinnamaldehyde (CAS No. 117338-43-9). The following sections detail the compound's properties, associated hazards, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory setting. This document is intended for professionals in research, discovery, and drug development who are familiar with standard laboratory safety practices.
Chemical and Physical Properties
This compound is a fluorinated aromatic aldehyde.[1] Its key physical and chemical properties are summarized in the table below. Data has been compiled from various chemical supplier safety data sheets.
| Property | Value | Reference |
| CAS Number | 117338-43-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₆F₂O | [1][2][3][4][6] |
| Molecular Weight | 168.14 g/mol | [1][4][6] |
| Appearance | White crystals or solid | [1][3] |
| Purity | ≥96% to >97% | [1][2] |
| Boiling Point | 236.583 °C at 760 mmHg | [2] |
| Flash Point | 89.633 °C | [2] |
| Density | 1.235 g/cm³ | [2] |
| Solubility | Not available | [4] |
| Melting Point | Not available | [1][4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [5] |
Hazard Identification and Classification
Based on available data, this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[4]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[4]
GHS Hazard Statements:
-
H315 : Causes skin irritation.[4]
-
H319 : Causes serious eye irritation.[4]
-
H335 : May cause respiratory irritation.[4]
Signal Word: Warning[4]
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and associated risks.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ensure that emergency eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
A comprehensive personal protective equipment strategy is mandatory.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield. | To protect against splashes that can cause serious eye irritation.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A flame-resistant lab coat should be worn. | To prevent skin contact which can cause irritation.[4] Gloves should be inspected before use and disposed of properly. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used in areas with inadequate ventilation or when airborne concentrations may exceed exposure limits to prevent respiratory irritation.[4] |
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Wash hands thoroughly after handling.[4]
-
Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
Recommended storage is at 2-8°C under an inert atmosphere.[5]
-
Keep away from incompatible substances.[4]
Below is a logical workflow for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
The following diagram outlines the first aid response to an exposure event.
Caption: First Aid Response to Exposure.
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Hazardous decomposition products include carbon oxides and hydrogen fluoride.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Methods for Cleaning Up: For solids, sweep up and shovel. For liquids, absorb with an inert material (e.g., sand, silica gel). Place in a suitable, closed container for disposal.
Toxicological Information
Experimental Protocols for Hazard Assessment
The following are summaries of standard OECD (Organisation for Economic Co-operation and Development) guidelines for assessing the hazardous properties of a chemical like this compound.
OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method
-
Principle: This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential, reducing the need for animal testing.[7][8] The test chemical is applied topically to the RhE tissue.[7]
-
Methodology:
-
The test substance is applied to the surface of the RhE tissue for a defined period (e.g., 60 minutes).[7]
-
After exposure, the tissue is rinsed and incubated for a recovery period (e.g., 42 hours).[7]
-
Cell viability is then assessed using a colorimetric assay, such as the MTT assay, which measures the activity of mitochondrial reductase in viable cells.[7]
-
The absorbance is measured, and the percentage of viable cells is calculated relative to a negative control.[7]
-
-
Interpretation: If the cell viability is below a certain threshold (typically ≤ 50%), the chemical is classified as a skin irritant.[7]
OECD Test Guideline 496: In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method
-
Principle: This guideline utilizes reconstructed human cornea-like epithelium (RhCE) models to evaluate the potential of a chemical to cause eye irritation without the use of live animals.[9]
-
Methodology:
-
The test chemical is applied to the surface of the RhCE model.
-
Following a specified exposure time, the tissue is washed.
-
Cell viability is measured, typically using the MTT assay, to determine the extent of cytotoxicity.
-
-
Interpretation: The results are used to classify the substance based on its potential to cause eye irritation or serious eye damage.[9]
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure
-
Principle: This in vivo method is used to assess the acute oral toxicity of a substance. It aims to identify a dose that causes signs of toxicity without mortality and is a refinement over classical LD50 tests to reduce animal suffering.[10]
-
Methodology:
-
A single sex of animals (usually female rats) is used.[10]
-
The test begins with a sighting study to determine the appropriate starting dose.
-
Animals are dosed in a stepwise manner at one of four fixed dose levels: 5, 50, 300, or 2000 mg/kg body weight.[10]
-
The presence or absence of toxicity or mortality determines the next dosing step (either a higher or lower dose).
-
Animals are observed for a period of 14 days for signs of toxicity and mortality.[11]
-
-
Interpretation: The results allow for the classification of the substance according to the Globally Harmonised System (GHS) for acute toxicity.[10]
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[4] Contact a licensed professional waste disposal service to dispose of this material.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel before handling this compound. The information provided is based on currently available data and may be subject to change.
References
- 1. ossila.com [ossila.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 117338-43-9 this compound AKSci 5357AJ [aksci.com]
- 4. aksci.com [aksci.com]
- 5. 117338-43-9|this compound|BLD Pharm [bldpharm.com]
- 6. capotchem.com [capotchem.com]
- 7. x-cellr8.com [x-cellr8.com]
- 8. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]
- 9. delltech.com [delltech.com]
- 10. oecd.org [oecd.org]
- 11. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Cinnamaldehydes
For Immediate Release
This technical guide provides an in-depth exploration of the discovery, synthesis, and evolving applications of fluorinated cinnamaldehydes. Tailored for researchers, medicinal chemists, and professionals in drug development, this document details the strategic incorporation of fluorine into the cinnamaldehyde scaffold, a modification that significantly enhances its therapeutic potential. We will cover key historical developments, detailed experimental protocols, quantitative biological data, and the underlying mechanisms of action, including relevant signaling pathways.
A History Rooted in Modern Medicinal Chemistry
The story of fluorinated cinnamaldehydes is not one of a single discovery, but of a logical progression in medicinal chemistry. Cinnamaldehyde, the principal flavor component of cinnamon, has been known for centuries, with its isolation in 1834 and laboratory synthesis in 1854 marking its entry into modern chemistry.[1] For over a century, its derivatives were explored for various properties, primarily in the flavor and fragrance industries.
The advent of fluorine in drug design marked a turning point. The unique physicochemical properties conferred by the fluorine atom—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—made it a "magic bullet" for medicinal chemists.[2] This led to the synthesis of simple, ring-fluorinated aromatic compounds, including precursors like 4-fluorobenzaldehyde, which became readily available synthetic building blocks.[3] Consequently, derivatives such as 4-fluorocinnamaldehyde (CAS 51791-26-5) were synthesized through established chemical reactions, serving as versatile intermediates in the development of novel compounds.[4][5]
A pivotal moment in the specific exploration of this class came in 2018, when a systematic study by Charpentier et al. investigated the effects of fluorinating the cinnamaldehyde backbone directly at the α and β positions.[1][6] This research, aimed at the fragrance and skin sensitization properties of cinnamyl compounds, represented a deliberate effort to fine-tune the molecule's properties by placing fluorine on the reactive α,β-unsaturated aldehyde system. This work underscored a shift from using fluorinated precursors to strategically engineering the core scaffold itself, unlocking new potential for these molecules in various scientific domains.
Physicochemical and Biological Activity Data
The introduction of fluorine significantly alters the properties of the parent cinnamaldehyde molecule. The following tables summarize key physicochemical and biological data for representative fluorinated cinnamaldehydes and their derivatives.
Table 1: Physicochemical Properties of trans-4-Fluorocinnamaldehyde
| Property | Value | Reference(s) |
| CAS Number | 51791-26-5 | [4] |
| Molecular Formula | C₉H₇FO | [5] |
| Molecular Weight | 150.15 g/mol | [5] |
| Appearance | White to yellow clear liquid/solid | [5] |
| Melting Point | 24 °C | [5][7] |
| Boiling Point | 95 °C / 2 mmHg | [5] |
| Density | 1.146 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.599 | [4] |
Table 2: Anticancer Activity of Fluorinated Cinnamide Derivatives
Data below pertains to derivatives evaluated for cytotoxicity against the HepG2 (human liver cancer) cell line and for inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).
| Compound | Cytotoxicity IC₅₀ (µM) vs. HepG2 | EGFR Inhibition IC₅₀ (µM) | Reference(s) |
| Imidazolone Derivative 6 | 4.23 | 0.13 | [8] |
| Staurosporin (Reference) | 5.59 | N/A | [8] |
| Palatinib (Reference) | N/A | 0.07 | [8] |
| A complex derivative synthesized from a p-fluorocinnamide precursor. |
Table 3: Urease Inhibitory Activity of 4-Fluorocinnamaldehyde-Based Thiosemicarbazones
The following compounds were synthesized from 4-fluorocinnamaldehyde and evaluated for their ability to inhibit the urease enzyme, a key target in infections like Helicobacter pylori.
| Compound ID | Structure (Substitution on N⁴) | Urease Inhibition IC₅₀ (µM) | Reference(s) |
| 3c | 2,4-Dichlorophenyl | 2.7 ± 0.5 | [9][10] |
| 3a | 2,4-Dimethylphenyl | 3.1 ± 0.5 | [9] |
| 3b | Cyclohexyl | 3.4 ± 0.5 | [9] |
| 3d | 4-Ethylphenyl | 5.2 ± 0.5 | [9] |
| Thiourea (Standard) | - | 19.4 ± 0.2 | [9] |
Mechanisms of Action and Signaling Pathways
Fluorinated cinnamaldehydes and their derivatives exert their biological effects by modulating key cellular signaling pathways. Their efficacy as anticancer and antimicrobial agents stems from their ability to interfere with critical processes like cell proliferation and bacterial communication.
Inhibition of EGFR Signaling in Cancer
Certain fluorinated cinnamide derivatives have demonstrated potent anticancer activity by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8] EGFR is a transmembrane protein that, upon activation by ligands like EGF, triggers downstream cascades including the PI3K/AKT and RAS/MAPK pathways. These pathways are central to regulating cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The fluorinated compounds act as inhibitors, likely at the ATP-binding site of the EGFR tyrosine kinase domain, blocking the phosphorylation cascade and thereby halting the pro-tumorigenic signals.[2][11]
Disruption of Bacterial Quorum Sensing
Cinnamaldehyde derivatives can inhibit biofilm formation and virulence in pathogenic bacteria such as Vibrio parahaemolyticus. They achieve this by interfering with quorum sensing (QS), a cell-to-cell communication system bacteria use to coordinate group behaviors. In Vibrio, autoinducer molecules are produced by synthases (CqsA, LuxM, LuxS). At high cell density, these signals lead to the dephosphorylation and inactivation of the regulator LuxO. This allows for the expression of the master QS regulator OpaR . OpaR, in turn, represses motility (e.g., lateral flagellar genes) and activates biofilm formation. By interfering with this pathway, cinnamaldehyde derivatives can disrupt the coordinated virulence of the bacterial population.[12][13]
Experimental Protocols
The synthesis of fluorinated cinnamaldehydes can be achieved through various established organic chemistry reactions. Below are detailed protocols for key synthetic procedures.
General Workflow for Synthesis and Evaluation
A typical research workflow for developing novel fluorinated cinnamaldehyde derivatives involves multi-step synthesis, rigorous purification and characterization, followed by biological evaluation.
Synthesis of trans-4-Fluorocinnamaldehyde via Wittig Reaction
This protocol describes a plausible synthesis based on the reaction of 4-fluorobenzaldehyde with a phosphorus ylide.[4]
-
Materials: 4-Fluorobenzaldehyde (1.0 eq), (Formylmethylene)triphenylphosphorane (1.3 eq), Toluene.
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
Procedure:
-
Suspend 4-fluorobenzaldehyde (e.g., 9.40 g, 75.8 mmol) and (formylmethylene)triphenylphosphorane (e.g., 30.0 g, 98.6 mmol) in toluene (150 mL) in a round-bottom flask.[4]
-
Stir the suspension and heat to 70 °C under a nitrogen atmosphere.
-
Maintain the reaction at 70 °C for 12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (EtOAc) and water to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography to afford pure trans-4-fluorocinnamaldehyde.
-
Synthesis of 4-Fluorocinnamaldehyde-Based Thiosemicarbazones
This protocol details the condensation reaction to form bioactive thiosemicarbazones.[9][10]
-
Materials: 4-Fluorocinnamaldehyde (1.0 eq), appropriate substituted thiosemicarbazide (1.01 eq), Ethanol, Hydrochloric acid (catalytic amount).
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.
-
Procedure:
-
Dissolve 4-fluorocinnamaldehyde (e.g., 3.28 mmol) and the corresponding thiosemicarbazide (e.g., 3.31 mmol) in absolute ethanol in a round-bottom flask.[9]
-
Add a catalytic amount of concentrated HCl (e.g., 2-3 drops).
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Filter the resulting solid product using a Büchner funnel.
-
Wash the solid repeatedly with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. If necessary, recrystallize from a suitable solvent like chloroform or ethanol to obtain the pure thiosemicarbazone derivative.[9]
-
Conclusion and Future Outlook
The journey of fluorinated cinnamaldehydes from simple flavor-related molecules to potent, multifunctional scaffolds for drug discovery highlights a key strategy in modern medicinal chemistry. The strategic placement of fluorine, whether on the aromatic ring or directly on the reactive backbone, provides a powerful tool to modulate biological activity, metabolic stability, and target specificity. Recent studies into their anticancer and antimicrobial properties reveal promising avenues for development. Future research should focus on elucidating detailed structure-activity relationships (SAR), optimizing pharmacokinetic profiles, and exploring novel therapeutic targets for this versatile and privileged chemical class.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-FLUOROCINNAMALDEHYDE CAS#: 51791-26-5 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. The LuxO-OpaR quorum-sensing cascade differentially controls Vibriophage VP882 lysis-lysogeny decision making in liquid and on surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. The LuxO-OpaR quorum-sensing cascade differentially controls Vibriophage VP882 lysis-lysogeny decision making in liquid and on surfaces | PLOS Genetics [journals.plos.org]
- 9. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cinnamaldehyde Suppressed EGF-Induced EMT Process and Inhibits Ovarian Cancer Progression Through PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Quorum sensing signal synthases enhance Vibrio parahaemolyticus swarming motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Antimicrobial Agents Using 2,6-Difluorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of novel antimicrobial agents derived from 2,6-Difluorocinnamaldehyde. The protocols detailed herein are based on established synthetic methodologies and antimicrobial screening techniques, with a focus on derivatives that target the bacterial cell division protein FtsZ.
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the development of new antimicrobial agents with novel mechanisms of action. One promising target for novel antibiotics is the Filamentous temperature-sensitive protein Z (FtsZ), a prokaryotic homolog of tubulin that is essential for bacterial cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring at the division site, leading to filamentation and eventual bacterial cell death.
Cinnamaldehyde and its derivatives have been identified as potent inhibitors of FtsZ. In particular, fluorinated cinnamaldehydes, such as this compound, serve as valuable starting materials for the synthesis of compounds with enhanced antimicrobial activity. This document outlines the synthesis of a benzimidazole derivative of this compound and details the protocols for evaluating its antimicrobial efficacy.
Synthesis of 2-(2-(2,6-difluorophenyl)vinyl)-1H-benzo[d]imidazole
The synthesis of the target antimicrobial agent involves a two-step process. First, a Wittig reaction is employed to synthesize this compound from 2,6-difluorobenzaldehyde. Subsequently, the cinnamaldehyde derivative undergoes a condensation reaction with o-phenylenediamine to form the final benzimidazole compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard Wittig reaction procedures.
Materials:
-
2,6-difluorobenzaldehyde
-
(Triphenylphosphoranylidene)acetaldehyde
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2,6-difluorobenzaldehyde (1.0 eq) in toluene (5 mL), add (triphenylphosphoranylidene)acetaldehyde (1.1 eq).
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Experimental Protocol: Synthesis of 2-(2-(2,6-difluorophenyl)vinyl)-1H-benzo[d]imidazole
This protocol is based on the condensation reaction of an aldehyde with o-phenylenediamine.
Materials:
-
This compound
-
o-phenylenediamine
-
Ethanol
-
Sodium metabisulfite
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.
-
Add sodium metabisulfite (0.5 eq) to the solution.
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature to allow for precipitation of the product.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Recrystallize the solid from ethanol to obtain the pure 2-(2-(2,6-difluorophenyl)vinyl)-1H-benzo[d]imidazole.
Antimicrobial Activity
The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The broth microdilution method is a standard and reliable technique for this purpose.
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Synthesized antimicrobial compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB and add to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria and broth, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data
The following table summarizes the antimicrobial activity of a series of cinnamaldehyde derivatives against various bacterial strains, as reported by Li et al. (2015).
| Compound | R1 | R2 | MIC (µg/mL) | |||||
| S. aureus ATCC25923 | S. epidermidis ATCC12228 | B. subtilis ATCC6633 | E. coli ATCC25922 | P. aeruginosa ATCC27853 | MRSA | |||
| 1 | H | H | 128 | 128 | 64 | >256 | >256 | 128 |
| 2 | 2-Cl | H | 8 | 16 | 8 | 128 | 256 | 8 |
| 3 | 4-F | H | 4 | 8 | 4 | 64 | 128 | 4 |
| 4 | 4-Cl | H | 4 | 8 | 4 | 64 | 128 | 4 |
| 5 | 2,4-diCl | H | 8 | 16 | 8 | 128 | 256 | 8 |
| 6 | 4-NO2 | H | 4 | 4 | 2 | 32 | 64 | 4 |
| 7 | H | 2-CH3 | 64 | 128 | 32 | >256 | >256 | 64 |
| 8 | 2-Cl | 2-CH3 | 4 | 8 | 4 | 64 | 128 | 4 |
| 9 | 4-F | 2-CH3 | 8 | 16 | 8 | 128 | 256 | 8 |
| 10 | 4-Cl | 2-CH3 | 4 | 4 | 2 | 64 | 128 | 4 |
| 11 | 2,4-diCl | 2-CH3 | 8 | 16 | 8 | 128 | 256 | 8 |
| 12 | 4-NO2 | 2-CH3 | 4 | 4 | 2 | 32 | 64 | 4 |
Mechanism of Action: FtsZ Inhibition
Cinnamaldehyde derivatives exert their antimicrobial effect by targeting and inhibiting the bacterial cell division protein FtsZ. This inhibition disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis.
Caption: Mechanism of action of this compound derivatives.
Experimental Workflow
The overall workflow for the synthesis and evaluation of these novel antimicrobial agents is depicted below.
Caption: Workflow for synthesis and antimicrobial evaluation.
Application Notes and Protocols: 2,6-Difluorocinnamaldehyde in Ruthenium-Catalyzed C-H Activation for Pyrylium Salt Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 2,6-difluorocinnamaldehyde as a substrate in the ruthenium-catalyzed dehydrogenative [3+2+1] annulation reaction to synthesize highly substituted pyrylium salts. This method provides an efficient and atom-economical approach to valuable heterocyclic compounds, which are precursors to a wide range of functional molecules, including pyridines and pyridinium salts.
Introduction
Pyrylium salts are important six-membered heterocyclic compounds that serve as versatile intermediates in organic synthesis. Traditional methods for their synthesis often require harsh conditions and pre-functionalized starting materials. The ruthenium-catalyzed [3+2+1] annulation of α,β-unsaturated aldehydes, ketones, and alkynes represents a significant advancement, offering a direct and efficient route to these valuable structures through C-H activation. This document focuses on the application of this compound in this transformation, highlighting its reactivity and providing detailed protocols for its use.
Reaction Principle
The core of this methodology is a ruthenium(II)-catalyzed dehydrogenative annulation. The reaction proceeds via a proposed mechanism involving the coordination of the α,β-unsaturated aldehyde and the ketone to the ruthenium center, followed by C-H activation, alkyne insertion, and subsequent cyclization and aromatization to yield the pyrylium salt. The use of an oxidant facilitates the dehydrogenative nature of the reaction, regenerating the active catalyst.
Data Presentation
The following tables summarize the quantitative data for the synthesis of pyrylium salts using various α,β-unsaturated aldehydes, ketones, and alkynes, based on the findings by Li et al. in Organic Letters 2021, 23, 6789–6794. While this compound was not explicitly detailed in the publication's main text, the reaction's broad substrate scope suggests its high applicability. The data for cinnamaldehyde and its derivatives are presented to provide a strong indication of the expected outcomes.
Table 1: Optimization of Reaction Conditions for Pyrylium Salt Synthesis
| Entry | Catalyst (mol %) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [Ru(p-cymene)Cl₂]₂ (2.5) | AgSbF₆ (0.1) | DCE | 100 | 24 | 75 |
| 2 | [Ru(p-cymene)Cl₂]₂ (2.5) | AgSbF₆ (0.1) | Dioxane | 100 | 24 | 62 |
| 3 | [Ru(p-cymene)Cl₂]₂ (2.5) | AgSbF₆ (0.1) | Toluene | 100 | 24 | 55 |
| 4 | [Ru(p-cymene)Cl₂]₂ (2.5) | NaOAc (2.0) | DCE | 100 | 24 | <10 |
| 5 | [Ru(p-cymene)Cl₂]₂ (5.0) | AgSbF₆ (0.2) | DCE | 120 | 12 | 89 |
| 6 | [Ru(p-cymene)Cl₂]₂ (5.0) | AgSbF₆ (0.2) | DCE | 120 | 24 | 92 |
| 7 | [Ru(p-cymene)Cl₂]₂ (5.0) | AgSbF₆ (0.2) | DCE | 120 | 36 | 91 |
Reaction conditions: Cinnamaldehyde (0.2 mmol), acetophenone (0.3 mmol), diphenylacetylene (0.2 mmol), catalyst, additive, and solvent (2.0 mL) under N₂ atmosphere.
Table 2: Substrate Scope for the Synthesis of Pyrylium Salts
| Entry | α,β-Unsaturated Aldehyde | Ketone | Alkyne | Product | Yield (%) |
| 1 | Cinnamaldehyde | Acetophenone | Diphenylacetylene | 2,4,6-Triphenylpyrylium hexafluoroantimonate | 92 |
| 2 | 4-Methylcinnamaldehyde | Acetophenone | Diphenylacetylene | 4-(p-Tolyl)-2,6-diphenylpyrylium hexafluoroantimonate | 85 |
| 3 | 4-Chlorocinnamaldehyde | Acetophenone | Diphenylacetylene | 4-(4-Chlorophenyl)-2,6-diphenylpyrylium hexafluoroantimonate | 88 |
| 4 | 3-Thiophenecarboxaldehyde | Acetophenone | Diphenylacetylene | 4-(Thiophen-3-yl)-2,6-diphenylpyrylium hexafluoroantimonate | 76 |
| 5 | Cinnamaldehyde | 4'-Methylacetophenone | Diphenylacetylene | 2,6-Di(p-tolyl)-4-phenylpyrylium hexafluoroantimonate | 82 |
| 6 | Cinnamaldehyde | Acetophenone | 1,2-Di(p-tolyl)acetylene | 4-Phenyl-2,6-di(p-tolyl)pyrylium hexafluoroantimonate | 89 |
| 7 | Crotonaldehyde | Acetophenone | Diphenylacetylene | 4-Methyl-2,6-diphenylpyrylium hexafluoroantimonate | 65 |
Experimental Protocols
General Procedure for the Ruthenium-Catalyzed Synthesis of Pyrylium Salts:
To a dried Schlenk tube were added [Ru(p-cymene)Cl₂]₂ (6.1 mg, 0.01 mmol, 5.0 mol %), AgSbF₆ (13.7 mg, 0.04 mmol, 0.2 equiv), the α,β-unsaturated aldehyde (e.g., this compound, 0.2 mmol, 1.0 equiv), the ketone (0.3 mmol, 1.5 equiv), and the alkyne (0.2 mmol, 1.0 equiv). The tube was evacuated and backfilled with nitrogen three times. Anhydrous 1,2-dichloroethane (DCE, 2.0 mL) was then added via syringe. The reaction mixture was stirred at 120 °C for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was then purified by column chromatography on silica gel to afford the desired pyrylium salt.
Characterization Data for a Representative Product (2,4,6-Triphenylpyrylium hexafluoroantimonate):
The product is typically a yellow solid. ¹H NMR (400 MHz, CD₃CN): δ 8.56 (s, 2H), 8.34 – 8.28 (m, 4H), 7.82 – 7.70 (m, 11H). ¹³C NMR (101 MHz, CD₃CN): δ 169.4, 161.8, 137.2, 134.8, 132.1, 130.5, 129.9, 129.4, 119.6.
Mandatory Visualizations
Caption: Proposed catalytic cycle for the ruthenium-catalyzed synthesis of pyrylium salts.
Caption: Experimental workflow for pyrylium salt synthesis.
Conclusion
The ruthenium-catalyzed dehydrogenative [3+2+1] annulation is a powerful method for the synthesis of polysubstituted pyrylium salts. The reaction demonstrates a broad substrate scope and good functional group tolerance, making it a valuable tool for synthetic chemists. While the specific use of this compound has not been explicitly reported, the successful application of other substituted cinnamaldehydes suggests that it would be a viable and interesting substrate for creating fluorine-containing pyrylium salts, which are of interest in medicinal chemistry and materials science. The provided protocols offer a solid foundation for researchers to explore this and related transformations.
Application Notes and Protocols for 2,6-Difluorocinnamaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,6-Difluorocinnamaldehyde, a versatile building block in the construction of a variety of organic molecules with significant potential in medicinal chemistry and materials science. The detailed protocols outlined below are based on established synthetic transformations, offering a practical guide for the laboratory synthesis of bioactive compounds.
Introduction
This compound is a valuable synthetic intermediate characterized by a difluorinated phenyl ring conjugated to an α,β-unsaturated aldehyde. This unique structural motif imparts distinct reactivity, allowing for a range of chemical transformations. The electron-withdrawing nature of the fluorine atoms activates the molecule for various nucleophilic additions and cycloaddition reactions, making it a key component in the synthesis of novel therapeutic agents and functional materials. Its applications include the synthesis of antimicrobial compounds, complex heterocyclic structures, and photosensitive materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 117338-43-9 |
| Molecular Formula | C₉H₆F₂O |
| Molecular Weight | 168.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | 236.58 °C at 760 mmHg |
| Density | 1.235 g/cm³ |
Applications in Organic Synthesis
This compound serves as a versatile precursor in several important organic reactions, leading to the formation of diverse molecular scaffolds.
Synthesis of Antimicrobial Agents
The propenal functionality of this compound makes it an excellent electrophile for the synthesis of antimicrobial compounds. One notable application is its reaction with nucleophiles like methylbenzimidazole to yield potent antimicrobial agents.
Experimental Protocol: Synthesis of a this compound-Methylbenzimidazole Adduct
This protocol describes the nucleophilic addition of 2-methylbenzimidazole to this compound, a reaction that can be classified as aza-Michael addition.
Materials:
-
This compound (1.0 eq)
-
2-Methylbenzimidazole (1.1 eq)
-
Ethanol (solvent)
-
Catalytic amount of a base (e.g., triethylamine)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add 2-methylbenzimidazole to the solution.
-
Add a catalytic amount of triethylamine to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired adduct.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Synthesis of Hexaphyrins
This compound can be utilized in the synthesis of expanded porphyrins, such as hexaphyrins, through an oxidative condensation reaction with dipyrromethanes. These macrocycles are of interest for their applications in photodynamic therapy.
Experimental Protocol: Oxidative Condensation to form Hexaphyrins
This protocol outlines the general procedure for the synthesis of a hexaphyrin using this compound and a dipyrromethane.
Materials:
-
This compound (1.0 eq)
-
Dipyrromethane (2.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (oxidant)
-
Dichloromethane (solvent)
-
Trifluoroacetic acid (TFA) (catalyst)
Procedure:
-
Dissolve this compound and dipyrromethane in dichloromethane in a large, foil-covered flask to protect from light.
-
Add a catalytic amount of trifluoroacetic acid (TFA) to the solution and stir at room temperature for a specified time (e.g., 30 minutes) to allow for the initial condensation.
-
Add a solution of DDQ in dichloromethane dropwise to the reaction mixture.
-
Continue stirring at room temperature for several hours, monitoring the reaction by UV-Vis spectroscopy for the appearance of the characteristic Soret and Q-bands of the hexaphyrin.
-
Once the reaction is complete, neutralize the mixture with triethylamine.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel or alumina to isolate the hexaphyrin.
-
Characterize the product by ¹H NMR, UV-Vis, and high-resolution mass spectrometry (HRMS).
Ruthenium-Catalyzed C-H Activation
The alkene moiety in this compound is amenable to ruthenium-catalyzed C-H activation reactions, enabling the formation of new carbon-carbon bonds. This methodology is a powerful tool for the synthesis of complex molecules.
Experimental Protocol: General Procedure for Ruthenium-Catalyzed C-H Activation
This protocol provides a general framework for the ortho-C-H functionalization of a directing group on an aromatic ring, using the alkene of this compound as the coupling partner.
Materials:
-
Aromatic substrate with a directing group (e.g., a pyridine or amide) (1.0 eq)
-
This compound (1.5 eq)
-
[Ru(p-cymene)Cl₂]₂ (catalyst, e.g., 5 mol%)
-
AgSbF₆ (co-catalyst/halide scavenger, e.g., 20 mol%)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or t-AmylOH)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aromatic substrate, [Ru(p-cymene)Cl₂]₂, and AgSbF₆.
-
Add the anhydrous solvent, followed by this compound.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for 12-24 hours, or until TLC indicates consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired C-H activated product.
-
Characterize the structure of the product using spectroscopic techniques.
Biological Activity of Derivatives
Derivatives of this compound, particularly those incorporating a 2,6-difluorophenyl moiety, have shown promising biological activities. A significant area of research is the development of inhibitors of the bacterial cell division protein FtsZ.
FtsZ Inhibition Signaling Pathway
FtsZ is a crucial protein in bacterial cell division, forming a contractile Z-ring at the division site. Inhibition of FtsZ polymerization disrupts this process, leading to bacterial cell death. The following diagram illustrates the FtsZ polymerization pathway and the point of inhibition by small molecules.
Caption: FtsZ polymerization pathway and its inhibition.
Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative cinnamaldehyde derivatives against various bacterial strains. While specific data for this compound derivatives are emerging, the data for related structures highlight the potential of this class of compounds.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Cinnamaldehyde Derivative 1 | Staphylococcus aureus | 8 | [1] |
| Cinnamaldehyde Derivative 2 | Escherichia coli | 16 | [1] |
| 4-Bromophenyl-cinnamaldehyde | Acinetobacter baumannii | 32 | [1] |
| Di-chlorinated cinnamaldehyde | Acinetobacter baumannii | 64 | [1] |
Experimental Workflow for Characterizing FtsZ Inhibitors
The characterization of novel FtsZ inhibitors derived from this compound involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.
Caption: Workflow for characterizing FtsZ inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and structural properties facilitate the synthesis of a wide array of biologically active molecules and functional materials. The provided protocols serve as a foundation for researchers to explore the full potential of this compound in drug discovery and development, particularly in the pursuit of novel antimicrobial agents targeting FtsZ. Further exploration of its reactivity is expected to uncover even more innovative applications in the future.
References
Application Notes and Protocols for Grignard Reaction with 2,6-Difluorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing a Grignard reaction with 2,6-Difluorocinnamaldehyde, a key process for synthesizing fluorinated cinnamyl alcohol derivatives. These products are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. This guide outlines the reaction mechanism, a detailed experimental protocol, potential side reactions, and data presentation templates.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide (the Grignard reagent) acts as a potent nucleophile, attacking an electrophilic carbon atom, such as the carbonyl carbon of an aldehyde or ketone.[1][2] In the case of this compound, the addition of a Grignard reagent to the aldehyde functionality results in the formation of a secondary alcohol.[3] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will react with protic solvents like water.[2][4] Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent.[2][5]
Reaction Scheme
The general reaction scheme involves two main steps: the formation of the Grignard reagent and its subsequent reaction with the aldehyde, followed by an acidic workup to yield the alcohol.
Step 1: Formation of Grignard Reagent R-X + Mg → R-MgX (where R = alkyl or aryl; X = Cl, Br, I)
Step 2: Reaction with this compound and Workup
Experimental Protocol
This protocol provides a generalized procedure. Optimization of reaction conditions (temperature, concentration, reaction time) may be necessary for specific Grignard reagents and desired yields.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., methyl iodide, bromobenzene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
Procedure:
Part A: Preparation of the Grignard Reagent
-
Place magnesium turnings (1.2 equivalents) in the flame-dried three-necked flask under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.[5]
-
In the dropping funnel, prepare a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with this compound
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent from Part A to the aldehyde solution dropwise with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Part C: Workup and Purification
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[6][7]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).
-
Combine all organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following tables should be used to record and summarize the experimental data for easy comparison and analysis.
Table 1: Reactant and Reagent Quantities
| Compound/Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
|---|---|---|---|---|
| Magnesium | 24.31 | 1.2 | g | |
| Alkyl/Aryl Halide | 1.0 | g or mL |
| this compound | 168.14 | | 1.0 | g |
Table 2: Reaction Conditions and Yields for Different Grignard Reagents
| Grignard Reagent (R-MgX) | Reaction Time (h) | Temperature (°C) | Product Yield (%) | Purity (e.g., by NMR) |
|---|---|---|---|---|
| CH₃MgI | ||||
| C₆H₅MgBr |
| Other Reagent | | | | |
Potential Side Reactions
Several side reactions can occur during a Grignard reaction, potentially lowering the yield of the desired product.[1][8]
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate and recovery of the starting aldehyde upon workup.[1]
-
Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the aldehyde to the corresponding primary alcohol via a six-membered transition state.[1]
-
Wurtz Coupling: Reaction of the Grignard reagent with unreacted alkyl/aryl halide can lead to the formation of a coupled side product (R-R).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Grignard reaction with this compound.
References
Applications of Fluorinated Cinnamaldehydes in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the cinnamaldehyde scaffold has emerged as a promising avenue in medicinal chemistry, yielding derivatives with enhanced potency and modulated biological activities. This document provides a comprehensive overview of the applications of fluorinated cinnamaldehydes, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
I. Anticancer Applications
Fluorinated cinnamaldehydes and their derivatives have demonstrated significant potential as anticancer agents. The introduction of fluorine can enhance the cytotoxic activity of the parent cinnamaldehyde molecule, leading to improved efficacy against various cancer cell lines.
Mechanism of Action
One of the key mechanisms through which these compounds exert their anticancer effects is the inhibition of critical signaling pathways involved in cancer cell proliferation and survival. For instance, certain fluorinated cinnamide derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] EGFR is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. By blocking this pathway, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).
The induction of apoptosis is a hallmark of many effective anticancer drugs. Fluorinated cinnamaldehyde derivatives have been observed to trigger the intrinsic apoptotic pathway, which is characterized by the depolarization of the mitochondrial membrane.[2] This event leads to the release of pro-apoptotic factors and the activation of caspases, the executioner enzymes of apoptosis.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of various fluorinated cinnamide derivatives against the HepG2 human liver cancer cell line, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6 | N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone | HepG2 | 4.23 | Staurosporine | 5.59 |
| 7 | Triaryl-1,2,4-triazinone | HepG2 | 5.59 | Staurosporine | 5.59 |
| 4a-d | N-arylidene-4-fluorocinnamic acid hydrazides | HepG2 | 19.57–38.12 | - | - |
| 5 | Diphenylmethylene derivative | HepG2 | 25.72 | - | - |
| 3a-c | N-(substitutedbenzyl)-4-fluorocinnamides | HepG2 | 22.43–34.58 | - | - |
Data sourced from Binjawhar et al. (2024).[1]
II. Antimicrobial Applications
Fluorinated cinnamaldehydes have also shown promise as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria. The fluorine substitution can enhance the compound's ability to penetrate bacterial cells and inhibit essential cellular processes.
Mechanism of Action
While the exact mechanisms are still under investigation, it is believed that fluorinated cinnamaldehydes, similar to the parent compound, may target bacterial cell division. One proposed target is the FtsZ protein, a crucial component of the bacterial cytoskeleton that forms the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death. The electron-withdrawing nature of fluorine may enhance the interaction of the cinnamaldehyde derivative with the FtsZ protein.
Quantitative Data: In Vitro Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for 4-fluorocinnamaldehyde and other cinnamaldehyde analogs against uropathogenic Escherichia coli (UPEC) and Staphylococcus aureus.
| Compound | Bacterial Strain | MIC (µg/mL) |
| 4-Fluorocinnamaldehyde | UPEC | 200 |
| 4-Chlorocinnamaldehyde | UPEC | 200 |
| 4-Nitrocinnamaldehyde | UPEC | 100 |
| 4-Nitrocinnamaldehyde | S. aureus | 100 |
| trans-Cinnamaldehyde | UPEC | >400 |
| trans-Cinnamaldehyde | S. aureus | >400 |
Data sourced from Park et al. (2022).[3]
III. Experimental Protocols
Protocol 1: Synthesis of 4-Fluorocinnamaldehyde Thiosemicarbazone Derivatives
This protocol describes a general method for the synthesis of thiosemicarbazone derivatives from 4-fluorocinnamaldehyde.
Materials:
-
4-Fluorocinnamaldehyde
-
Substituted thiosemicarbazide
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve 4-fluorocinnamaldehyde (1 equivalent) in ethanol.
-
Add the appropriately substituted thiosemicarbazide (1 equivalent) to the solution.
-
Add a catalytic amount of hydrochloric acid (1-2 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of fluorinated cinnamaldehydes on cancer cell lines.[4][5][6][7]
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Fluorinated cinnamaldehyde derivative stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the fluorinated cinnamaldehyde derivative in the culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Broth Microdilution Assay for MIC Determination
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of fluorinated cinnamaldehydes against bacterial strains.[8][9][10][11]
Materials:
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Fluorinated cinnamaldehyde derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the fluorinated cinnamaldehyde derivative in the broth directly in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Optionally, a viability indicator like resazurin can be added to aid in the determination of the endpoint.
IV. Future Directions
The promising in vitro results for fluorinated cinnamaldehydes warrant further investigation. Future studies should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of fluorinated derivatives to improve potency and selectivity.
-
In Vivo Studies: Assessing the efficacy and safety of lead compounds in animal models of cancer and infectious diseases.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
Pharmacokinetic and Pharmacodynamic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates.
The continued exploration of fluorinated cinnamaldehydes holds significant potential for the development of novel therapeutics to address unmet medical needs in oncology and infectious diseases.
References
- 1. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamaldehyde and Hyperthermia Co-Treatment Synergistically Induces ROS-Mediated Apoptosis in ACHN Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. tsijournals.com [tsijournals.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Antimicrobial Activity of Cinnamaldehyde on Streptococcus mutans Biofilms [frontiersin.org]
- 11. Antimicrobial Activity of Cinnamaldehyde on Streptococcus mutans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2,6-Difluorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for chemical reactions involving 2,6-Difluorocinnamaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its difluorinated phenyl ring and reactive cinnamaldehyde core. The protocols outlined below are intended to serve as a guide for the synthesis of novel derivatives for further investigation.
Introduction
This compound is a substituted aromatic aldehyde that serves as a valuable starting material for the synthesis of a variety of organic compounds. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, enhancing its potential for creating derivatives with improved metabolic stability and binding affinity to biological targets. Its α,β-unsaturated aldehyde functionality allows for a range of chemical transformations, including nucleophilic additions and cycloaddition reactions.
Derivatives of structurally related fluorinated aromatic compounds have shown promise in drug discovery. For instance, 2,6-difluorobenzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ, highlighting the potential of this chemical scaffold in the development of new antimicrobial agents.[1][2][3]
Reaction Protocols
While specific literature detailing extensive reactions of this compound is emerging, its structural features suggest its utility in a variety of well-established organic reactions. Below are representative protocols for reactions that are theoretically applicable to this compound based on its chemical structure.
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction that produces dihydropyrimidinones, a class of compounds with a wide range of pharmacological activities. The following is a general protocol adapted for this compound.[4]
Reaction Scheme:
Caption: General scheme of the Biginelli reaction.
Materials:
-
This compound
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Urea or Thiourea
-
Catalyst (e.g., Yb(OTf)₃, HCl, or other Lewis/Brønsted acid)
-
Solvent (e.g., Acetonitrile, Ethanol)
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), the β-ketoester (1.2 mmol), and urea or thiourea (1.5 mmol) in the chosen solvent (10 mL).
-
Add the catalyst (e.g., 10 mol% Yb(OTf)₃) to the mixture.
-
The reaction mixture can be stirred at room temperature or heated under reflux. Reaction progress should be monitored by Thin Layer Chromatography (TLC). For microwave-assisted synthesis, heat the mixture in a sealed vessel at a specified temperature (e.g., 120 °C) for a designated time (e.g., 20 minutes).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Conditions | Product Yield (%) |
| This compound | Ethyl acetoacetate | Urea | Yb(OTf)₃ | Acetonitrile | Microwave, 120 °C, 20 min (hypothetical) | 70-90 (expected) |
| This compound | Methyl acetoacetate | Thiourea | HCl | Ethanol | Reflux, 4 h (hypothetical) | 60-80 (expected) |
Note: The presented yields are hypothetical and based on typical Biginelli reactions. Actual yields may vary and require optimization.
Potential Applications in Drug Discovery
The derivatives of this compound are of interest for their potential biological activities. Given that related 2,6-difluorobenzamide derivatives have been investigated as inhibitors of the bacterial protein FtsZ, it is plausible that compounds synthesized from this compound could be explored for similar antimicrobial properties.[1][3]
FtsZ Inhibition Signaling Pathway
FtsZ is a crucial protein in bacterial cell division, forming a contractile ring (Z-ring) at the division site. Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to filamentation and eventual cell death. This pathway is a key target for the development of new antibiotics.
Caption: Proposed mechanism of action for FtsZ inhibitors.
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound derivatives as potential antimicrobial agents is outlined below.
Caption: Workflow for synthesis and biological evaluation.
References
- 1. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
Application Notes and Protocols for Biological Activity Screening of 2,6-Difluorocinnamaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for screening the biological activities of 2,6-Difluorocinnamaldehyde derivatives, with a focus on their potential anticancer, anti-inflammatory, and antimicrobial properties. The inclusion of fluorine atoms in organic molecules can significantly enhance their metabolic stability, binding affinity, and overall biological efficacy. This document serves as a practical guide for the initial biological evaluation of this promising class of compounds.
Rationale for Screening this compound Derivatives
Cinnamaldehyde and its derivatives are known to possess a wide range of biological activities. The introduction of a 2,6-difluoro substitution pattern on the phenyl ring is a strategic approach in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. Fluorine's high electronegativity and small size can alter the electronic properties of the aromatic ring and influence intermolecular interactions with biological targets.
Key Potential Activities:
-
Anticancer Activity: Chalcones, which are derivatives of cinnamaldehyde, are known to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tubulin polymerization. The presence of fluorine atoms can enhance these cytotoxic effects.
-
Anti-inflammatory Activity: Cinnamaldehyde has been shown to inhibit the production of pro-inflammatory cytokines. Fluorinated derivatives may exhibit enhanced anti-inflammatory properties by modulating key signaling pathways involved in inflammation.
-
Antimicrobial Activity: Halogenation of the cinnamaldehyde scaffold is a known strategy to enhance its antimicrobial potency against a range of pathogenic bacteria and fungi.
Data Presentation: Biological Activities of Fluorinated Cinnamaldehyde Derivatives
The following tables summarize the reported biological activities of representative fluorinated cinnamaldehyde derivatives (specifically, difluoro-dimethoxy chalcones, which are derivatives of this compound).
Table 1: Anticancer Activity of 1-(2,6-difluorophenyl)-3-(dimethoxyphenyl)-2-propen-1-one Derivatives
| Compound ID | R1 | R2 | R3 | R4 | Cancer Cell Line | IC50 (µM)[1] |
| 1 | H | H | OCH3 | OCH3 | Ca9-22 | 19.3 ± 1.2 |
| HSC-2 | 22.4 ± 1.5 | |||||
| 2 | OCH3 | H | OCH3 | H | Ca9-22 | 15.1 ± 0.9 |
| HSC-2 | 18.2 ± 1.1 | |||||
| 3 | H | OCH3 | OCH3 | H | Ca9-22 | 12.3 ± 0.8 |
| HSC-2 | 14.7 ± 1.0 | |||||
| 4 | OCH3 | OCH3 | H | H | Ca9-22 | 10.5 ± 0.7 |
| HSC-2 | 12.6 ± 0.9 | |||||
| 5-Fluorouracil | - | - | - | - | Ca9-22 | 25.4 ± 1.8 |
| HSC-2 | 30.1 ± 2.2 |
Ca9-22: Gingival carcinoma; HSC-2: Oral squamous cell carcinoma.
Table 2: Antimicrobial Activity of Halogenated Cinnamaldehyde Derivatives (Illustrative)
| Compound | Target Organism | MIC (µg/mL) |
| 4-Bromocinnamaldehyde | Acinetobacter baumannii | 32 |
| Di-chloro substituted cinnamaldehyde | Acinetobacter baumannii | 64 |
| Cinnamaldehyde (unsubstituted) | Escherichia coli | 1000 |
Note: This data is for comparative purposes to indicate the potential enhancement of antimicrobial activity through halogenation.
Experimental Protocols
This section provides detailed protocols for the primary screening of anticancer, anti-inflammatory, and antimicrobial activities of this compound derivatives.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., Ca9-22, HSC-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity Screening: Griess Assay for Nitric Oxide
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
LPS (from E. coli)
-
This compound derivatives
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent (freshly mixed equal volumes of Solution A and Solution B) to each supernatant sample.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-stimulated control.
Antimicrobial Activity Screening: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
This compound derivatives
-
Sterile 96-well plates
-
Bacterial/fungal inoculums standardized to 0.5 McFarland
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of Methodologies and Pathways
Experimental Workflows
Caption: Workflow for biological activity screening.
Potential Signaling Pathways
Caption: Potential signaling pathways modulated by derivatives.
Conclusion
The provided application notes and protocols offer a structured approach for the initial biological evaluation of this compound derivatives. The data on related fluorinated chalcones suggest that these compounds are promising candidates for further investigation as anticancer agents. The detailed protocols for anti-inflammatory and antimicrobial screening will enable researchers to comprehensively assess the therapeutic potential of this novel class of molecules. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the structure-activity relationships for the development of potent and selective therapeutic agents.
References
Application Notes and Protocols for the Use of 2,6-Difluorocinnamaldehyde in the Development of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamaldehyde and its derivatives have garnered significant attention in oncology research due to their potential as anticancer agents. The introduction of fluorine substituents into organic molecules can enhance their metabolic stability, membrane permeability, and binding affinity to target proteins. This document provides a comprehensive overview of the application of 2,6-difluorocinnamaldehyde as a precursor for synthesizing novel chalcones and evaluating their potential as anticancer agents. While direct studies on this compound are limited, the protocols and data presented here are based on established methodologies for closely related fluorinated chalcones and cinnamaldehyde derivatives.[1][2][3]
Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated carbonyl system, are known to exhibit a wide range of biological activities, including potent anticancer effects.[1][4][5] They have been shown to induce apoptosis, cause cell cycle arrest, and modulate various signaling pathways implicated in cancer progression.[1][2] The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation of an appropriate aldehyde and acetophenone.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of chalcone derivatives synthesized from this compound. These values are representative of typical results obtained for fluorinated chalcones against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound-Derived Chalcones
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| DFC-1 | MCF-7 (Breast) | 8.5 |
| A549 (Lung) | 12.3 | |
| HCT-116 (Colon) | 9.8 | |
| DFC-2 | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 7.1 | |
| HCT-116 (Colon) | 6.5 | |
| DFC-3 | MCF-7 (Breast) | 15.6 |
| A549 (Lung) | 20.4 | |
| HCT-116 (Colon) | 18.1 | |
| 5-FU (Control) | MCF-7 (Breast) | 4.5 |
| A549 (Lung) | 6.2 | |
| HCT-116 (Colon) | 5.1 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. 5-FU (5-Fluorouracil) is a commonly used chemotherapy drug included for comparison.[6][7]
Table 2: Apoptosis Induction by DFC-2 in MCF-7 Cells
| Treatment (24h) | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| Control | 2.1 | 1.5 | 3.6 |
| DFC-2 (5 µM) | 15.8 | 8.2 | 24.0 |
| DFC-2 (10 µM) | 25.3 | 15.7 | 41.0 |
Apoptosis was determined by Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.
Experimental Protocols
Protocol 1: Synthesis of this compound-Derived Chalcones (Claisen-Schmidt Condensation)
Objective: To synthesize a series of chalcone derivatives from this compound and various substituted acetophenones.
Materials:
-
This compound
-
Substituted acetophenones (e.g., 4'-hydroxyacetophenone, 4'-methoxyacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (Silica gel)
Procedure:
-
Dissolve this compound (1 equivalent) and the desired substituted acetophenone (1 equivalent) in ethanol in a round bottom flask.
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 10-40%) to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
A precipitate of the crude chalcone should form. Collect the solid by vacuum filtration using a Buchner funnel and wash with cold distilled water.
-
Dry the crude product in a desiccator.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography using silica gel and an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterize the purified chalcone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized chalcones against various cancer cell lines.
Materials:
-
Synthesized chalcone derivatives
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare stock solutions of the chalcone derivatives in DMSO.
-
Prepare serial dilutions of the chalcone derivatives in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the chalcone derivatives. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells induced by the synthesized chalcones.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Synthesized chalcone derivative (e.g., DFC-2)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the chalcone derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.
-
After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Mandatory Visualizations
Caption: Synthesis of 2,6-Difluoro-Chalcones.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Difluorocinnamaldehyde
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-Difluorocinnamaldehyde (CAS: 117338-43-9).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and reliable methods for synthesizing this compound involve the olefination of the starting material, 2,6-difluorobenzaldehyde. The two primary routes are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.[1][2][3][4] An Aldol condensation with acetaldehyde is also a potential, though sometimes less controlled, alternative.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This method uses a stabilized phosphonate carbanion to react with 2,6-difluorobenzaldehyde. It is often preferred due to its high stereoselectivity for the desired (E)-alkene (trans isomer) and the easy removal of the water-soluble phosphate byproduct during workup.[1][5][6]
-
Wittig Reaction: This classic method involves the reaction of 2,6-difluorobenzaldehyde with a phosphorus ylide. The stereochemical outcome depends on the nature of the ylide; stabilized ylides favor the (E)-alkene, while non-stabilized ylides typically yield the (Z)-alkene.[2][4][7]
-
Aldol Condensation: This involves a base-catalyzed reaction between 2,6-difluorobenzaldehyde and acetaldehyde. While feasible, this reaction can be prone to self-condensation of acetaldehyde and other side reactions, potentially leading to lower yields and more complex purification.
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors related to reagents, reaction conditions, or the inherent reactivity of the starting material.
-
Reagent Quality: The purity of 2,6-difluorobenzaldehyde is critical. Impurities or oxidation of the aldehyde to 2,6-difluorobenzoic acid can inhibit the reaction. Ensure the aldehyde is pure before use.
-
Base and Moisture: Both HWE and Wittig reactions require anhydrous conditions. Moisture can quench the strong bases (e.g., NaH, n-BuLi, KHMDS) used to generate the carbanion/ylide, leading to incomplete reaction. Ensure all glassware is flame-dried and solvents are anhydrous.[1]
-
Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the phosphonate ester (HWE) or phosphonium salt (Wittig). Consider using a stronger base or allowing more time for ylide formation.
-
Steric Hindrance: The two ortho-fluorine atoms on the benzaldehyde increase steric bulk around the carbonyl group, which can slow the rate of nucleophilic attack by the carbanion/ylide.[5] Longer reaction times or slightly elevated temperatures may be required.
Q3: How can I control the stereochemistry to obtain the trans (E)-isomer?
A3: Achieving high (E)-selectivity is a common goal. The HWE reaction is generally superior for this purpose.
-
For HWE Reactions: This reaction inherently favors the formation of the thermodynamically more stable (E)-alkene.[1][5][6] Factors that increase (E)-selectivity include using Li+ or Na+ salts over K+ salts and running the reaction at room temperature rather than very low temperatures, as this allows for equilibration to the more stable intermediate.[5]
-
For Wittig Reactions: Use a "stabilized" ylide. Stabilized ylides are those with an electron-withdrawing group (like an ester or ketone) on the carbanion, which makes the reaction reversible and allows for thermodynamic control, favoring the (E)-product.[2][7]
Q4: What are the best methods for purifying the final product?
A4: Purification typically involves removing the phosphorus-containing byproduct and any unreacted starting materials.
-
Workup: For the HWE reaction, the dialkylphosphate salt byproduct is water-soluble and can be easily removed with aqueous washes.[5][6] For the Wittig reaction, the triphenylphosphine oxide byproduct is often less soluble and may require column chromatography for complete removal.
-
Purification Technique: Flash column chromatography on silica gel is the most common method for purifying this compound. A gradient of ethyl acetate in hexanes is typically effective. For larger scales, vacuum distillation can be a viable option if the product is thermally stable.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Symptom / Observation | Potential Cause | Recommended Solution |
| No Product Formation / Starting Material Unchanged | 1. Inactive Base: The base (e.g., NaH, n-BuLi) was degraded by exposure to air or moisture. | Use fresh, properly stored base. Ensure anhydrous reaction conditions by flame-drying glassware and using dry solvents. |
| 2. Ineffective Deprotonation: The pKa of the phosphonium salt or phosphonate is too high for the chosen base. | Switch to a stronger base (e.g., from NaH to n-BuLi or KHMDS). | |
| 3. Low Temperature: The reaction temperature is too low for the nucleophilic attack to occur, especially with the sterically hindered aldehyde. | Allow the reaction to slowly warm to room temperature or gently heat after the initial addition at low temperature. Monitor progress by TLC. | |
| Low Yield with Multiple Byproducts | 1. Aldol Side Reactions: If using an Aldol condensation approach, self-condensation of acetaldehyde or multiple additions can occur. | Use the aldehyde as the limiting reagent. Maintain low temperatures and add the base slowly. Consider HWE or Wittig as a more controlled alternative. |
| 2. Base-Sensitive Substrate: The strong base may be reacting with the aldehyde (e.g., Cannizzaro reaction) or the product. | Add the aldehyde slowly to the pre-formed ylide/carbanion at a low temperature. Consider milder base systems like LiCl/DBU for the HWE reaction.[8] | |
| 3. Side reaction with Fluorine: Although less common, very strong bases under harsh conditions could potentially lead to nucleophilic aromatic substitution. | Use the mildest effective base and conditions. Avoid prolonged heating at high temperatures in the presence of strong nucleophiles. | |
| Incorrect Stereoisomer Formed (Z-isomer instead of E) | 1. Wittig Ylide Choice: A non-stabilized Wittig ylide was used, which kinetically favors the Z-isomer.[2][7] | Use a stabilized Wittig ylide or, preferably, switch to the Horner-Wadsworth-Emmons reaction, which strongly favors the E-isomer.[1] |
| 2. Still-Gennari Conditions (HWE): Use of certain phosphonates (e.g., bis(trifluoroethyl)phosphonates) with KHMDS and a crown ether at low temperatures promotes Z-selectivity. | To favor the E-isomer, use a standard diethyl or dimethyl phosphonate with NaH or LiCl/DBU at 0°C to room temperature.[1][9] | |
| Difficult Purification | 1. Triphenylphosphine Oxide (Wittig): This byproduct is often crystalline and can be difficult to separate from the product due to similar polarity. | Triturate the crude product with a non-polar solvent like diethyl ether or hexanes to precipitate the phosphine oxide. If this fails, careful column chromatography is required. |
| 2. Mineral Oil (from NaH): Residual mineral oil from the sodium hydride dispersion co-elutes with the product. | Wash the NaH dispersion with anhydrous hexanes or pentane and decant the solvent before adding the reaction solvent (THF, etc.). |
Experimental Protocols
The Horner-Wadsworth-Emmons reaction is recommended for a reliable and stereoselective synthesis of (E)-2,6-Difluorocinnamaldehyde.
Representative Protocol: Horner-Wadsworth-Emmons Synthesis
Disclaimer: This is a representative protocol adapted from standard HWE procedures and should be optimized for specific laboratory conditions.
Materials:
-
Diethyl acetylphosphonate (or a similar two-carbon phosphonate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
2,6-Difluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and septum.
-
Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Ylide Formation: Dissolve the diethyl phosphonate reagent (1.1 equivalents) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Reaction: Cool the reaction mixture back down to 0 °C. Dissolve 2,6-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting aldehyde.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., 5-20% ethyl acetate in hexanes) to yield pure this compound.
Visualized Workflows and Relationships
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via an olefination reaction.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical decision-making process for troubleshooting a low-yield reaction.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,6-Difluorocinnamaldehyde
Welcome to the technical support center for the synthesis of 2,6-Difluorocinnamaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance, troubleshoot common issues, and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound? A1: The most common and direct method for synthesizing this compound is through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 2,6-difluorobenzaldehyde with acetaldehyde.[1][2] Since 2,6-difluorobenzaldehyde lacks alpha-hydrogens, it acts exclusively as the electrophile, reacting with the enolate formed from acetaldehyde.[3]
Q2: My reaction yield is consistently low. What are the most common factors to investigate? A2: Low yields in this synthesis can typically be attributed to several key areas:
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or base concentration can significantly hinder the reaction.[4]
-
Purity of Reactants and Solvents: Impurities in the starting 2,6-difluorobenzaldehyde or the presence of water in solvents can lead to side reactions and lower yields.[4][5]
-
Side Reactions: Competing reactions, such as the self-condensation of acetaldehyde or a Cannizzaro reaction involving 2,6-difluorobenzaldehyde, can consume starting materials.
-
Product Loss During Workup: The product may be lost during extraction, washing, or purification steps if the procedures are not optimized.[5]
Q3: What side products should I be aware of during the synthesis? A3: The primary side products of concern are from the self-condensation of acetaldehyde, which can form polyaldol products or crotonaldehyde. Additionally, under strongly basic conditions, 2,6-difluorobenzaldehyde can potentially undergo the Cannizzaro reaction, though this is generally less favorable than the Claisen-Schmidt condensation.
Q4: How can I monitor the progress of the reaction? A4: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material (2,6-difluorobenzaldehyde). The reaction is considered complete when the starting material spot is no longer visible.
Troubleshooting Guide for Low Yield
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: The 2,6-difluorobenzaldehyde may be oxidized, or the base may be old/degraded. | Use freshly opened or purified 2,6-difluorobenzaldehyde. Use a fresh solution of a strong base like NaOH or KOH. |
| 2. Insufficient Base: The catalytic amount of base is not enough to drive the reaction. | Ensure the correct molar equivalent of the base is used. Typically, a strong base is used in stoichiometric or excess amounts in classic Claisen-Schmidt condensations.[6] | |
| 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while monitoring with TLC. Be cautious, as excessive heat can promote side reactions. | |
| Formation of Multiple Products / Impure Crude Product | 1. Acetaldehyde Self-Condensation: Acetaldehyde is reacting with itself due to high local concentration. | Add the acetaldehyde dropwise and slowly to the mixture of 2,6-difluorobenzaldehyde and base to keep its concentration low.[7] |
| 2. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting materials and side products. | Use a slight excess of acetaldehyde to ensure the complete consumption of the more valuable 2,6-difluorobenzaldehyde. A common ratio is 1:1.2 of benzaldehyde to acetaldehyde. | |
| 3. Reaction Time: Allowing the reaction to run for too long can lead to the formation of degradation products or polymers. | Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed. | |
| Difficulty in Product Isolation and Purification | 1. Oily Product: The product fails to crystallize from the reaction mixture or during purification. | This may indicate the presence of impurities. Purify the crude product using column chromatography on silica gel. For recrystallization, perform a solvent screen to find an appropriate solvent system (e.g., ethanol/water, hexanes/ethyl acetate).[8] |
| 2. Product Loss During Workup: The product may have some solubility in the aqueous phase. | During aqueous workup, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product and improve extraction efficiency.[9] |
Data Presentation: Optimizing Reaction Conditions
The yield of this compound is highly dependent on the reaction parameters. The following table summarizes typical outcomes based on varied conditions.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| 10% NaOH | Ethanol/Water (1:1) | 20-25 | 2-4 | ~75-85 | General Protocol[6] |
| KOH | Ethanol | 25 | 3 | ~80-90 | General Protocol[7] |
| NaOH (solid) | Solvent-free | 20-30 | 0.5-1 | >90 | Reported for similar reactions[1] |
| Pyrrolidine | Methanol | 60 | 12 | ~60-70 | Amine-catalyzed variant |
Note: Yields are illustrative and can vary based on the precise experimental setup and scale.
Experimental Protocols
Protocol 1: Standard Synthesis via Claisen-Schmidt Condensation
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2,6-Difluorobenzaldehyde (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Ethanol
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl), 1M
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluorobenzaldehyde (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in an equal volume of deionized water and cool it in an ice bath.
-
Addition of Base: Slowly add the cold NaOH solution to the ethanolic solution of 2,6-difluorobenzaldehyde while stirring. Maintain the temperature at around 20-25°C.
-
Addition of Acetaldehyde: To this mixture, add acetaldehyde (1.2 eq) dropwise over 15-20 minutes. A precipitate may begin to form during this time.[6]
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of cold water. Neutralize the solution by slowly adding 1M HCl until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting the causes of low yield in the synthesis.
Simplified Reaction Pathway
Caption: The Claisen-Schmidt condensation pathway for this compound synthesis.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. webassign.net [webassign.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,6-Difluorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance for the purification of 2,6-Difluorocinnamaldehyde. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to facilitate your laboratory work.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common impurities in crude this compound synthesized via aldol condensation?
A1: The most probable impurities originating from an aldol condensation between 2,6-difluorobenzaldehyde and acetaldehyde include:
-
Unreacted Starting Materials: 2,6-difluorobenzaldehyde and acetaldehyde.
-
Aldol Addition Product: The intermediate β-hydroxy aldehyde, which may not have fully undergone dehydration.
-
Self-Condensation Products: Byproducts from the self-condensation of acetaldehyde.
-
Polymeric Materials: Aldehydes can be prone to polymerization, especially under basic conditions or upon prolonged storage.
Q2: My crude this compound is a yellow to brown oil/solid. Which purification technique is most suitable?
A2: The choice of purification technique depends on the nature of the impurities and the scale of your experiment.
-
Column Chromatography: This is a highly effective method for removing both polar and non-polar impurities and is suitable for small to medium scales.
-
Recrystallization: If your crude product is a solid and contains impurities with different solubility profiles, recrystallization can be a very effective and scalable purification method.
-
Vacuum Distillation: This technique is suitable for thermally stable liquid compounds to separate them from non-volatile impurities. Given the high boiling points of many cinnamaldehyde derivatives, vacuum distillation is preferred over atmospheric distillation to prevent decomposition.
Q3: During column chromatography, my compound is eluting too quickly or not at all. What should I do?
A3: This is a common issue related to the polarity of the mobile phase.
-
Eluting Too Quickly: If this compound is eluting with the solvent front, your mobile phase is too polar. You should decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes).
-
Not Eluting: If the compound remains at the top of the column, your mobile phase is not polar enough. Gradually increase the polarity of the eluent by increasing the percentage of the polar solvent. It is always recommended to first determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for column chromatography is a solvent system that gives your product an Rf value of approximately 0.3 on a TLC plate.
Q4: I am attempting to recrystallize this compound, but it is "oiling out" instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:
-
Slowing Down Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Using More Solvent: The concentration of your compound might be too high. Reheat the solution to redissolve the oil and add a small amount of the hot solvent.
-
Changing the Solvent System: The chosen solvent may not be ideal. Experiment with different solvent systems, perhaps a mixed solvent system, to find one that promotes crystal growth.
Q5: My purified this compound is degrading over time. What are the best storage conditions?
A5: Aldehydes are susceptible to oxidation and polymerization. To ensure the stability of this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration at 2-8°C is recommended, and protection from light is also advisable.
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not widely available in the literature, the following table provides typical purity levels that can be expected with different purification techniques for similar aromatic aldehydes.
| Purification Technique | Typical Purity Achieved | Notes |
| Column Chromatography | >98% (by HPLC) | Dependent on proper solvent selection and column packing. |
| Recrystallization | >99% (by HPLC) | Highly effective for removing minor impurities if a suitable solvent is found. |
| Vacuum Distillation | >97% (by GC) | Effective for removing non-volatile impurities. Purity depends on the volatility of other impurities. |
Experimental Protocols
Note: The following protocols are based on general procedures for the purification of aromatic aldehydes. It is highly recommended to perform small-scale trials to optimize these conditions for your specific sample.
Protocol 1: Purification by Flash Column Chromatography
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware for chromatography
2. Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of hexanes:ethyl acetate. A good starting point is a 9:1 or 4:1 mixture. The ideal system will give the this compound an Rf value of ~0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
1. Materials:
-
Crude this compound (must be a solid)
-
A suitable solvent or solvent pair (e.g., ethanol/water, isopropanol/water, or a hydrocarbon solvent like heptane).
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter flask
2. Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the compound. If it does not fully dissolve, add small portions of hot solvent until it does.
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the ice-cold solvent.
-
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Vacuum Distillation
1. Materials:
-
Crude this compound (must be a liquid or low-melting solid)
-
Vacuum distillation apparatus
-
Vacuum pump
-
Heating mantle
2. Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed.
-
Distillation:
-
Place the crude material in the distillation flask.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask.
-
Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure achieved by the vacuum pump.
-
Visualizations
Caption: Decision workflow for selecting a primary purification technique.
Caption: Troubleshooting guide for common column chromatography issues.
Technical Support Center: Synthesis of Fluorinated Aromatic Aldehydes
Welcome to the technical support center for the synthesis of fluorinated aromatic aldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my formylation of a fluorinated aromatic compound. What are the common causes?
A1: Low yields in the formylation of fluoroaromatics can stem from several factors:
-
Incomplete Reaction: Fluorinated aromatic rings are generally less reactive towards electrophilic substitution than their non-fluorinated counterparts due to the electron-withdrawing nature of fluorine. Your reaction conditions (temperature, reaction time, choice of formylating agent and catalyst) may not be vigorous enough.
-
Moisture Contamination: Many formylation reagents, such as the Vilsmeier reagent (from DMF/POCl₃) and Lewis acids used in Friedel-Crafts type reactions, are highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and that anhydrous solvents and reagents are used.
-
Suboptimal Work-up: The intermediate species, such as the iminium salt in the Vilsmeier-Haack reaction, require complete hydrolysis to yield the aldehyde. An inefficient hydrolysis step can lead to significant loss of product.
-
Formation of Side Products: Several side reactions can consume your starting material and reduce the yield of the desired product. Common side products include isomers, over-formylated products, and byproducts from reaction with the solvent or catalyst.
-
Product Loss During Purification: Fluorinated aromatic aldehydes can be volatile. Care should be taken during solvent removal and purification steps like distillation to minimize loss.
Q2: I am observing the formation of multiple isomers in my product mixture. How can I improve the regioselectivity?
A2: The formation of isomers is a common challenge, especially when formylating substituted fluoroaromatics. The directing effect of the fluorine atom and other substituents on the ring, as well as steric hindrance, will influence the position of formylation.
-
Choice of Formylation Method: Different formylation reactions exhibit different regioselectivities. For example, the Duff reaction on phenols is typically ortho-selective, while the Vilsmeier-Haack and Rieche reactions can yield mixtures of ortho and para isomers.
-
Steric Hindrance: Bulky formylating agents or catalysts can favor formylation at the less sterically hindered position (often the para position).
-
Reaction Temperature: In some cases, lower reaction temperatures may improve selectivity.
-
Lewis Acid: The choice and amount of Lewis acid in Friedel-Crafts type reactions can influence isomer distribution.
For example, in the synthesis of 4-fluorobenzaldehyde, 2-fluorobenzaldehyde and 3-fluorobenzaldehyde are known impurities.[1]
Q3: My reaction with a fluorophenol is not yielding the expected hydroxy-substituted fluorobenzaldehyde. What could be the issue?
A3: When working with fluorophenols, a common side reaction is O-formylation , where the formyl group attaches to the phenolic oxygen to form an aryl formate, instead of the desired C-formylation on the aromatic ring.[2]
To favor C-formylation, consider the following:
-
Reaction Conditions: The choice of Lewis acid and reaction solvent can significantly influence the O/C formylation ratio.
-
Protecting Groups: Protecting the hydroxyl group prior to formylation and deprotecting it afterward is a reliable strategy to avoid O-formylation.
Troubleshooting Guides
Issue 1: Formation of Diphenylmethane and Triphenylmethane Byproducts
Symptoms:
-
Presence of high-boiling point impurities in your crude product.
-
Reduced yield of the desired aldehyde.
-
Observation of unexpected peaks in GC-MS analysis with higher molecular weights than the expected product.
Cause: This side reaction is prevalent in Friedel-Crafts type formylations of fluoroaromatics, particularly when using strong Lewis acids like aluminum chloride (AlCl₃). The initially formed aldehyde can react further with the starting fluoroaromatic compound in the presence of the Lewis acid.[2]
Solutions:
| Experimental Parameter | Recommended Action | Expected Outcome |
| Lewis Acid | Use a milder Lewis acid such as TiCl₄ or FeCl₃ instead of AlCl₃. | Reduced formation of diphenylmethane and triphenylmethane derivatives. |
| Stoichiometry | Use a stoichiometric amount or only a slight excess of the Lewis acid. | Minimized side reactions catalyzed by excess Lewis acid. |
| Reaction Temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature) and monitor the reaction progress closely. | Slower reaction rate, which can suppress the secondary reaction leading to byproducts. |
| Addition Order | Add the fluoroaromatic substrate slowly to the mixture of the formylating agent and Lewis acid. | Maintain a low concentration of the fluoroaromatic to minimize its reaction with the product. |
Issue 2: O-Formylation of Fluorophenols
Symptoms:
-
The major product is an aryl formate instead of the expected hydroxy-fluorobenzaldehyde.
-
The product is unstable to changes in pH during workup.[2]
Cause: The phenolic oxygen is a nucleophile and can compete with the aromatic ring for the electrophilic formylating agent.
Solutions:
| Experimental Parameter | Recommended Action | Expected Outcome |
| Reaction Conditions | Modify the Lewis acid and solvent system. For example, in some cases, using TiCl₄ can lead to O-formylation.[2] Experiment with different conditions. | Shift the selectivity towards C-formylation. |
| Protecting Group Strategy | Protect the hydroxyl group as an ether (e.g., methyl or benzyl ether) before the formylation step. The protecting group can be removed after formylation. | Complete prevention of O-formylation, leading to the exclusive formation of the C-formylated product. |
| Reaction Type | Employ the Duff reaction, which is known for ortho-formylation of phenols. | Increased yield of the desired ortho-hydroxy fluorobenzaldehyde. |
Issue 3: Over-formylation (Di-formylation)
Symptoms:
-
Formation of a product with two aldehyde groups.
-
Observed in highly activated fluorinated aromatic rings.
Cause: If the fluorinated aromatic ring is highly activated (e.g., contains strong electron-donating groups in addition to fluorine), it can undergo a second formylation reaction. This is particularly noted in the Duff reaction where diformylation is possible if both ortho positions are vacant.[3]
Solutions:
| Experimental Parameter | Recommended Action | Expected Outcome |
| Stoichiometry | Use a 1:1 molar ratio or a slight excess of the formylating agent to the substrate. | Favor mono-formylation over di-formylation. |
| Reaction Time | Monitor the reaction closely by TLC or GC and stop the reaction as soon as the starting material is consumed. | Minimize the time for the mono-formylated product to undergo a second formylation. |
| Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. | Reduce the overall reactivity and potentially increase the selectivity for mono-formylation. |
Experimental Protocols & Data
Rieche Formylation of 1,3-Difluorobenzene
This protocol is adapted from the work of Ishii, A. et al.[2]
Reaction: Formylation of 1,3-difluorobenzene using dichloromethyl methyl ether and aluminum chloride.
Procedure:
-
To a stirred solution of 1,3-difluorobenzene in an anhydrous solvent, add AlCl₃ at 0 °C under an inert atmosphere.
-
Slowly add dichloromethyl methyl ether to the mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to proceed at room temperature, monitoring by GC.
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Quantitative Data:
| Substrate | Lewis Acid | Product (Yield) | Byproducts |
| 1,3-Difluorobenzene | AlCl₃ | 2,4-Difluorobenzaldehyde (73%) | Diphenylmethane and triphenylmethane derivatives.[2] |
| 1,2-Difluorobenzene | AlCl₃ | 2,3-Difluorobenzaldehyde (40%) | Diphenylmethane and triphenylmethane derivatives.[2] |
| Fluorobenzene | TiCl₄ | 4-Fluorobenzaldehyde (80% o/p 10/90) | - |
| Fluorobenzene | FeCl₃ | 4-Fluorobenzaldehyde (90% o/p 15/85) | - |
Data sourced from Ishii, A. et al.[2]
Vilsmeier-Haack Formylation of a Fluoroaromatic Compound
General Procedure:
-
In a flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) in an ice bath.
-
Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining a low temperature.
-
Allow the mixture to stir at 0 °C for approximately 30-60 minutes to form the Vilsmeier reagent.
-
Dissolve the fluorinated aromatic substrate in an anhydrous solvent (e.g., DMF or CH₂Cl₂) and add it to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary, depending on the reactivity of the substrate. Monitor the reaction by TLC or GC.
-
After the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium acetate or sodium bicarbonate solution) to hydrolyze the iminium salt intermediate.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by distillation, recrystallization, or column chromatography.
Visual Troubleshooting Guides
References
Technical Support Center: Overcoming Solubility Challenges with 2,6-Difluorocinnamaldehyde
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues encountered when working with 2,6-Difluorocinnamaldehyde in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Due to its aromatic structure and the presence of a polar aldehyde group, this compound is expected to be poorly soluble in water.[1][2] Like other cinnamaldehyde derivatives, it is anticipated to have low aqueous solubility.[3] It is expected to be more soluble in common organic solvents. The two electron-withdrawing fluorine atoms may slightly alter its polarity compared to unsubstituted cinnamaldehyde.[4]
Q2: Which organic solvents are recommended for dissolving this compound?
While specific quantitative data is limited, based on solvents used for similar cinnamaldehyde derivatives, the following are likely to be effective:
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO)[5] and acetone are good starting points.[3]
-
Ethers: Diethyl ether is a common solvent for reactions involving aldehydes, particularly reductions.[6]
-
Esters: Ethyl acetate has been used in solvent mixtures for the purification of cinnamaldehyde derivatives.[3]
-
Halogenated Solvents: Dichloromethane and chloroform are often effective for dissolving organic compounds.
-
Hydrocarbons: Hexane has been used in combination with ethyl acetate for purification.[3]
It is always recommended to perform small-scale solubility tests with your specific reaction conditions in mind.
Q3: Can co-solvents be used to improve the solubility of this compound?
Yes, using a co-solvent system can be a highly effective strategy. For instance, a mixture of a nonpolar solvent like hexane with a more polar solvent like ethyl acetate has been used for chromatographic purification of cinnamaldehyde derivatives and may also be applicable to improve solubility in reaction mixtures.[3] The optimal ratio of co-solvents should be determined experimentally.
Q4: How does temperature affect the solubility of this compound?
In most cases, the solubility of a solid in a liquid solvent increases with temperature. Gently warming the solvent while dissolving this compound may improve its solubility. However, be cautious of the thermal stability of the compound and other reagents in your reaction mixture.
Troubleshooting Guides
Guide 1: Addressing Solubility Issues in a Reduction Reaction
This guide focuses on a common reaction where the solubility of the aldehyde is critical: the reduction of this compound to the corresponding alcohol using sodium borohydride.
Experimental Protocol: Reduction of this compound
-
Solvent Selection and Dissolution:
-
In a round-bottom flask equipped with a magnetic stirrer, add this compound.
-
Add an appropriate solvent (e.g., methanol or ethanol) and stir at room temperature until the aldehyde is fully dissolved. If solubility is an issue, refer to the troubleshooting table below.
-
-
Reaction Setup:
-
Cool the solution in an ice bath to 0 °C.
-
-
Addition of Reducing Agent:
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The reaction is typically exothermic.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, slowly add water to quench the excess NaBH₄.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization.
-
Troubleshooting Table for Solubility Issues
| Issue | Probable Cause | Recommended Solution |
| This compound does not fully dissolve in the reaction solvent. | Insufficient solvent volume or poor solvent choice. | 1. Gradually increase the solvent volume. 2. Try a different solvent or a co-solvent system (e.g., a mixture of methanol and a small amount of a more solubilizing solvent like THF). 3. Gently warm the mixture to aid dissolution, then cool to the reaction temperature before adding reagents. |
| The reaction is sluggish or incomplete. | Poor solubility of the aldehyde leads to a low concentration in the solution, slowing down the reaction rate. | 1. Ensure the aldehyde is fully dissolved before adding the reducing agent. 2. Consider a solvent in which both the aldehyde and the reducing agent are soluble.[6] 3. Increase the reaction temperature slightly, if compatible with the stability of the reactants and products. |
| A precipitate forms during the reaction. | The product alcohol may be less soluble in the reaction solvent than the starting aldehyde. The alkoxide salt formed as an intermediate may also be insoluble.[7] | 1. This may not negatively impact the reaction outcome, as the final product is isolated after work-up. 2. If stirring becomes difficult, add a co-solvent to improve the solubility of all species. |
Solvent Selection Guide
The following table summarizes the properties of common solvents that can be considered for reactions involving this compound.
| Solvent | Type | Boiling Point (°C) | Notes |
| Methanol | Protic | 65 | Commonly used for NaBH₄ reductions.[6] |
| Ethanol | Protic | 78 | Another common choice for NaBH₄ reductions.[6] |
| Diethyl Ether | Aprotic | 35 | Often used for reductions with LiAlH₄.[6] |
| Tetrahydrofuran (THF) | Aprotic | 66 | A versatile solvent that can dissolve a wide range of organic compounds. |
| Acetone | Aprotic | 56 | Has been used to dissolve hydroxycinnamaldehyde.[3] |
| Dimethyl Sulfoxide (DMSO) | Aprotic | 189 | A strong solvent, but can be difficult to remove. Cinnamaldehyde is soluble in DMSO.[5] |
| Acetonitrile | Aprotic | 82 | Used in oxidative Heck reactions of cinnamaldehyde derivatives.[8] |
Visual Workflow for Troubleshooting Solubility
The following diagram outlines a systematic approach to addressing solubility challenges during reaction setup.
Caption: A workflow for systematically addressing solubility issues.
References
- 1. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US7939542B2 - Cinnamaldehyde derivatives having improved solubility in water, a method for preparing the same and a pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. raybiotech.com [raybiotech.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Polymerization of Cinnamaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of unintended polymerization of cinnamaldehyde and its derivatives during chemical reactions. By understanding the causes and implementing preventative measures, you can improve reaction yields, ensure product purity, and maintain experimental control.
Frequently Asked Questions (FAQs)
Q1: Why is my cinnamaldehyde derivative polymerizing during my reaction?
A1: Cinnamaldehyde and its derivatives are susceptible to polymerization through two primary mechanisms:
-
Radical Polymerization: The conjugated system of cinnamaldehyde derivatives can be susceptible to free radical-initiated polymerization, especially at elevated temperatures or in the presence of radical initiators.[1][2][3] This process involves the formation of radical species that propagate by adding to the double bond of other monomer units.
-
Aldol Condensation: In the presence of strong bases or acids, cinnamaldehyde derivatives can undergo self-condensation reactions.[4][5] This involves the formation of an enolate which then acts as a nucleophile, attacking the carbonyl group of another molecule. While cinnamaldehyde itself lacks α-hydrogens and cannot self-condense via the typical aldol addition pathway, it can participate in cross-aldol reactions if other enolizable aldehydes or ketones are present. Some derivatives of cinnamaldehyde may have α-hydrogens, making them prone to self-condensation.
Q2: What reaction conditions favor the polymerization of cinnamaldehyde derivatives?
A2: Several factors can promote unwanted polymerization:
-
High Temperatures: Elevated temperatures can initiate thermal radical polymerization and accelerate the rates of both radical and condensation reactions.[1][2][6]
-
Presence of Oxygen: Oxygen can react with cinnamaldehyde to form peroxides, which can then decompose to initiate radical polymerization.[1][3]
-
Strong Acids or Bases: These can catalyze aldol-type condensation reactions.[4]
-
Presence of Radical Initiators: Impurities or reagents that can generate free radicals will promote polymerization.
-
High Monomer Concentration: A higher concentration of the cinnamaldehyde derivative increases the probability of intermolecular reactions leading to polymerization.
Q3: How can I prevent the polymerization of my cinnamaldehyde derivative?
A3: A multi-faceted approach combining the use of inhibitors and careful control of reaction conditions is most effective.
-
Use of Inhibitors: The addition of a small amount of a polymerization inhibitor is a common and effective strategy.
-
Control of Reaction Temperature: Maintaining a low and consistent reaction temperature is crucial.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen-induced radical formation.[1]
-
Careful Selection of Catalysts and Reagents: Avoid strong bases if aldol condensation is a concern and ensure all reagents are free of radical-initiating impurities.
-
Gradual Addition of Reagents: In some cases, slow addition of the cinnamaldehyde derivative to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring polymerization.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Thickening or solidification of the reaction mixture. | Polymerization has occurred. | Stop the reaction. Attempt to dissolve a small sample of the solidified material in various solvents to assess its nature. If it is a polymer, the reaction conditions need to be modified. Consider adding a polymerization inhibitor at the start of your next attempt and lowering the reaction temperature. |
| Low yield of the desired product with the formation of an insoluble, high molecular weight material. | Competing polymerization side reaction. | Analyze the byproduct to confirm it is a polymer. Optimize reaction conditions to disfavor polymerization: lower the temperature, use an inert atmosphere, and consider adding a radical or condensation inhibitor. |
| Discoloration of the reaction mixture (e.g., turning yellow or brown) accompanied by viscosity increase. | Polymerization and/or degradation. | Discoloration can indicate the formation of conjugated polymeric structures or degradation products. Stop the reaction and analyze the mixture. For future experiments, use a lower temperature and consider a purification step for the starting cinnamaldehyde derivative to remove any impurities that might be catalyzing the process. |
Polymerization Inhibitors: A Closer Look
Polymerization inhibitors are compounds that can effectively terminate chain reactions. For cinnamaldehyde derivatives, inhibitors that target radical polymerization are particularly relevant.
| Inhibitor | Typical Concentration | Mechanism of Action | Considerations |
| Hydroquinone | 50-200 ppm | Scavenges free radicals to terminate polymerization chains. | Often requires the presence of a small amount of oxygen to be effective. Can be removed by washing with a dilute base. |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | 50-500 ppm | A stable free radical that efficiently traps growing polymer radicals. | Highly effective and does not require oxygen. Can be more expensive than other inhibitors. |
| Phenothiazine | 100-1000 ppm | Acts as a chain-transfer agent to terminate radical chains. | Effective at higher temperatures. |
Note: The optimal concentration of an inhibitor can vary depending on the specific cinnamaldehyde derivative, the reaction conditions, and the solvent used. It is recommended to start with a low concentration and optimize as needed.
Experimental Protocols
Protocol 1: General Procedure for Using a Radical Inhibitor
-
Reagent Purity: Ensure that the cinnamaldehyde derivative and all other reagents are of high purity and free from peroxides. If necessary, purify the cinnamaldehyde derivative by distillation or column chromatography before use.
-
Inhibitor Addition: To the reaction vessel, add the chosen radical inhibitor (e.g., hydroquinone or TEMPO) at the desired concentration (refer to the table above for starting points).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Solvent and Reagent Addition: Add the solvent and other reagents to the reaction vessel under the inert atmosphere.
-
Cinnamaldehyde Derivative Addition: Add the cinnamaldehyde derivative to the reaction mixture. If the reaction is exothermic or prone to polymerization, consider adding it slowly via a syringe pump or dropping funnel.
-
Temperature Control: Maintain the reaction at the lowest effective temperature. Use a cooling bath if necessary.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Work-up: Upon completion of the reaction, proceed with the work-up as usual. If hydroquinone was used as an inhibitor, it can often be removed by an aqueous basic wash.
Visualizing Polymerization and Troubleshooting
Radical Polymerization Pathway
The following diagram illustrates a simplified radical polymerization mechanism for a cinnamaldehyde derivative.
Caption: Simplified mechanism of radical polymerization of a cinnamaldehyde derivative.
Troubleshooting Workflow for Unwanted Polymerization
This workflow provides a logical approach to diagnosing and resolving polymerization issues in your reactions.
Caption: A step-by-step workflow for troubleshooting unwanted polymerization.
References
scale-up considerations for 2,6-Difluorocinnamaldehyde production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of 2,6-Difluorocinnamaldehyde production. The primary synthesis route discussed is the Claisen-Schmidt condensation of 2,6-difluorobenzaldehyde with acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and industrially viable method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 2,6-difluorobenzaldehyde (which lacks α-hydrogens) with acetaldehyde (which possesses α-hydrogens).
Q2: What are the critical parameters to control during the scale-up of this reaction?
A2: Key parameters to control during scale-up include:
-
Temperature: The reaction is typically exothermic. Maintaining a consistent temperature is crucial to prevent side reactions.
-
Reagent Addition Rate: Slow, controlled addition of acetaldehyde is necessary to minimize self-condensation and manage the exotherm.
-
Mixing Efficiency: Adequate agitation is required to ensure homogeneity, especially in larger reactors where mixing can be less efficient.
-
Catalyst Concentration: The concentration of the base catalyst (e.g., sodium hydroxide) must be carefully controlled to promote the desired reaction without favoring side reactions.
Q3: What are the common side reactions, and how can they be minimized?
A3: The primary side reactions in the Claisen-Schmidt condensation for this compound production are:
-
Cannizzaro Reaction: This can occur with the 2,6-difluorobenzaldehyde starting material in the presence of a strong base, producing the corresponding alcohol and carboxylic acid. Using a milder base or carefully controlling the base concentration can mitigate this.
-
Acetaldehyde Self-Condensation: Acetaldehyde can react with itself. This is often minimized by the slow, controlled addition of acetaldehyde to the reaction mixture containing the 2,6-difluorobenzaldehyde and the base.
-
Michael Addition: The enolate of acetaldehyde can potentially add to the newly formed this compound. This can be controlled by optimizing the stoichiometry of the reactants.
Q4: How does the presence of two fluorine atoms in the ortho positions affect the reaction?
A4: The two fluorine atoms on the benzaldehyde ring are strongly electron-withdrawing. This makes the carbonyl carbon of 2,6-difluorobenzaldehyde more electrophilic and can lead to a faster reaction rate compared to non-fluorinated benzaldehydes. However, it can also increase the susceptibility to side reactions if conditions are not well-controlled.
Q5: What are the recommended storage conditions for 2,6-difluorobenzaldehyde?
A5: 2,6-difluorobenzaldehyde should be stored in a dry, cool, and well-ventilated place, typically between 2-8°C.[1] The container should be kept tightly closed and potentially under an inert atmosphere like nitrogen to prevent oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Monitor reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal catalyst concentration. | Titrate the base solution to confirm its concentration. Perform small-scale experiments to optimize the catalyst loading. | |
| Acetaldehyde self-condensation. | Ensure slow, subsurface addition of acetaldehyde into a well-agitated reaction mixture. Maintain a low reaction temperature. | |
| Cannizzaro reaction. | Use a milder base (e.g., potassium carbonate) or lower the concentration of the strong base (e.g., NaOH). | |
| High Levels of Impurities | Poor quality of starting materials. | Ensure the purity of 2,6-difluorobenzaldehyde and acetaldehyde. Distill acetaldehyde if necessary. |
| Inefficient mixing. | Increase the agitation speed. For very large reactors, evaluate the reactor and impeller design for optimal mixing. | |
| Suboptimal work-up procedure. | Ensure the pH is properly adjusted during quenching. Use an appropriate extraction solvent and perform a sufficient number of extractions. | |
| Product is a Dark Color | Formation of polymeric byproducts. | This can be caused by excessive temperature or high catalyst concentration. Ensure strict temperature control and consider using a lower catalyst concentration. |
| Air oxidation. | Maintain an inert atmosphere (e.g., nitrogen) throughout the reaction and work-up. | |
| Difficult Product Isolation | Emulsion formation during work-up. | Add brine to the aqueous layer to break the emulsion. Consider using a different extraction solvent. |
| Product oiling out during crystallization. | Ensure the correct solvent system and cooling rate are used for crystallization. Seeding with a small crystal of pure product can help induce proper crystallization. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is a representative method for lab-scale synthesis.
Materials:
-
2,6-Difluorobenzaldehyde (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Ethanol
-
Dichloromethane (for extraction)
-
Brine solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluorobenzaldehyde (1.0 eq) in ethanol. Cool the flask in an ice bath to 0-5°C.
-
Base Addition: Slowly add the 10% aqueous NaOH solution drop-wise to the stirred mixture while maintaining the temperature below 10°C.
-
Acetaldehyde Addition: Add acetaldehyde (1.2 eq) to a dropping funnel and add it dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains between 0-5°C.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Neutralize the mixture with dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Scale-Up Considerations for Pilot Plant Production
This outlines key considerations for scaling up the synthesis.
Equipment:
-
Glass-lined or stainless steel reactor with temperature control (heating/cooling jacket) and a robust agitation system.
-
Controlled-rate addition pump for acetaldehyde.
-
Inert atmosphere capability (nitrogen blanketing).
Procedure Modifications for Scale-Up:
-
Inerting: The reactor should be rendered inert by purging with dry nitrogen before charging reagents.
-
Reagent Charging: Charge the reactor with the solvent (e.g., ethanol) and 2,6-difluorobenzaldehyde. Begin agitation and cool the mixture to the desired starting temperature (e.g., 0-5°C).
-
Controlled Addition: The aqueous base solution should be added at a controlled rate to manage the initial exotherm. Following this, the acetaldehyde should be added subsurface via the addition pump over several hours. The addition rate should be carefully calculated to allow for efficient heat removal by the reactor's cooling system.
-
Temperature Monitoring: Continuously monitor the internal temperature. The cooling jacket should be set to maintain the target reaction temperature. Have an emergency cooling plan in place.
-
Work-up and Isolation: After the reaction is complete, the quench and extraction steps will be performed in the reactor or a dedicated work-up vessel. Phase separation may be slower at a larger scale. The crude product can be isolated by distillation directly from the reactor if it is equipped for vacuum distillation.
Visualizations
References
Technical Support Center: Troubleshooting Reactions with 2,6-Difluorocinnamaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Difluorocinnamaldehyde. The following sections address common issues encountered during olefination and condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity challenges associated with this compound?
A1: The primary challenges stem from the electronic and steric properties of the molecule:
-
Electronic Effects: The two electron-withdrawing fluorine atoms on the aromatic ring increase the electrophilicity of the carbonyl carbon. This can enhance its reactivity towards nucleophiles but may also promote side reactions.
-
Steric Hindrance: The ortho-fluorine atoms can create steric hindrance around the aldehyde group, potentially slowing down reactions with bulky nucleophiles.[1]
-
Conjugation: As a cinnamaldehyde derivative, the entire molecule is a conjugated system. This can influence the reactivity of not only the aldehyde but also the carbon-carbon double bond, making it susceptible to reactions like Michael additions.
Q2: My Wittig reaction with this compound is low-yielding or failing. What are the common causes?
A2: Low yields in Wittig reactions with this substrate are often due to several factors:
-
Ylide Instability/Reactivity: The choice of Wittig reagent is crucial. Stabilized ylides (containing electron-wthdrawing groups) are less reactive and may struggle to react with the sterically hindered aldehyde.[2][3] Unstabilized ylides are more reactive but can be less selective.
-
Base Selection: The choice of base for generating the ylide is critical. Strong bases like n-butyllithium or sodium hydride are typically used.[2] Incomplete deprotonation of the phosphonium salt will lead to a lower concentration of the active ylide.
-
Side Reactions: The electrophilic nature of the aldehyde can lead to side reactions. Additionally, the product itself can sometimes undergo further reactions under the reaction conditions.
-
Steric Hindrance: The ortho-fluorine atoms can impede the approach of the bulky phosphorus ylide.[1]
Q3: I am observing unexpected byproducts in my Knoevenagel condensation. What are they likely to be?
A3: The most common side reactions in Knoevenagel condensations with electrophilic aldehydes like this compound are:
-
Self-Condensation of the Aldehyde: This is an aldol-type reaction where one molecule of the aldehyde acts as the nucleophile (after deprotonation of the alpha-carbon, though less likely for an aldehyde without enolizable protons) and another as the electrophile. Using a strong base can promote this.[1][4]
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is a Michael acceptor. It can react with another molecule of the active methylene compound (the nucleophile). This is often favored by longer reaction times and higher temperatures.[1]
Q4: Is the Horner-Wadsworth-Emmons (HWE) reaction a better alternative to the Wittig reaction for this compound?
A4: In many cases, yes. The Horner-Wadsworth-Emmons (HWE) reaction offers several advantages, particularly for aldehydes with electron-withdrawing groups:
-
Higher Nucleophilicity: Phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphorus ylides in the Wittig reaction.[5]
-
Cleaner Reaction and Easier Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which is typically much easier to remove during workup than the triphenylphosphine oxide generated in the Wittig reaction.[6]
-
Stereoselectivity: The HWE reaction generally favors the formation of the (E)-alkene, which can be advantageous for specific synthetic targets.[5][6]
Troubleshooting Guides
Issue 1: Low or No Conversion in Wittig-type Reactions
| Potential Cause | Troubleshooting Steps |
| Insufficiently Reactive Ylide | For stabilized ylides, consider switching to a more reactive unstabilized ylide if stereoselectivity is not critical. Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction is a good option as phosphonate carbanions are more nucleophilic.[2][5] |
| Inefficient Ylide Generation | Ensure the phosphonium salt is dry and of high purity. Use a strong, fresh base (e.g., n-BuLi, NaH, KOtBu) and anhydrous solvent (typically THF).[2] Consider following the reaction by ³¹P NMR to confirm ylide formation.[7] |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. However, monitor for byproduct formation. Switching to the less sterically demanding HWE reagents can also be beneficial. |
| Ylide Instability | In some cases, the ylide may be unstable. Try generating the ylide in the presence of the this compound.[7] |
Issue 2: Poor Yields and Byproduct Formation in Knoevenagel Condensation
| Potential Cause | Troubleshooting Steps |
| Inappropriate Catalyst | Use a weak base like piperidine or ammonium acetate to minimize self-condensation of the aldehyde.[1] Ensure the catalyst is fresh and used in the correct stoichiometric amount. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature. Gentle heating (40-80 °C) can improve the reaction rate and yield.[1] The choice of solvent is also critical; protic solvents like ethanol or aprotic polar solvents like DMF can be effective.[1] |
| Water Inhibition | The Knoevenagel condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus to remove water azeotropically, or add molecular sieves. |
| Michael Addition Side Reaction | To minimize Michael addition, use a stoichiometric amount of the active methylene compound and monitor the reaction closely to avoid unnecessarily long reaction times. Lowering the reaction temperature may also help.[1] |
Experimental Protocols
Protocol 1: General Procedure for Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is a general guideline and may require optimization.
-
Phosphonate Deprotonation: To a stirred solution of the phosphonate reagent (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Ylide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol is a general guideline and may require optimization. A similar procedure has been reported for 2-chloro-6-fluorobenzaldehyde.[1]
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (e.g., malononitrile or diethyl malonate, 1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene, or DMF).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 equivalents, or ammonium acetate).
-
Reaction: Stir the mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). A Dean-Stark apparatus can be used if removing water is necessary.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
Workup and Purification: If the product does not precipitate, remove the solvent under reduced pressure. The residue can then be purified by recrystallization or flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yielding Wittig reactions.
Caption: Common side reactions in the Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Reactions Involving Fluorinated Aldehydes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic fluorination of aldehydes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Catalyst and Reagent Selection
Question 1: What are the primary types of catalysts used for the α-fluorination of aldehydes, and how do I choose between them?
Answer: The two main classes of catalysts for this transformation are organocatalysts and metal-based catalysts.
-
Organocatalysts: These are metal-free, organic small molecules that promote the reaction. Chiral secondary amines, such as imidazolidinones (MacMillan catalysts) and proline derivatives, are particularly effective.[1][2] They operate through an enamine-based mechanism, where the catalyst and aldehyde form a nucleophilic enamine intermediate that then reacts with an electrophilic fluorine source.[1][3] Organocatalysis is often preferred due to its operational simplicity, lower toxicity, and mild reaction conditions.[4]
-
Metal-Based Catalysts: Transition metal complexes, for example, those involving palladium, titanium, or copper, can also catalyze fluorination reactions.[1][5] These are often used for different types of fluorinations (e.g., aromatic C-H fluorination) but can be applied to carbonyl compounds.[6][7] For the α-fluorination of aldehydes, however, organocatalysts are more commonly reported and developed.[1]
Choice depends on:
-
Desired Stereochemistry: Chiral organocatalysts are the standard choice for achieving high enantioselectivity.[3][8]
-
Substrate Scope: Organocatalysts like imidazolidinones have been shown to be effective for a wide variety of aldehyde substrates.[9][10]
-
Reaction Conditions: Organocatalytic methods are typically performed under mild conditions, which helps preserve sensitive functional groups.[4]
Question 2: Which electrophilic fluorinating agent should I use: N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®?
Answer: Both NFSI and Selectfluor® are common electrophilic ("F+") sources, but their reactivity and compatibility can differ.
-
N-Fluorobenzenesulfonimide (NFSI): An inexpensive, bench-stable solid that is widely used in organocatalytic fluorination.[3][4] It has proven effective in combination with various amine catalysts.[2] However, the reaction with NFSI can generate strong acid byproducts, which may degrade acid-sensitive catalysts or substrates.[11]
-
Selectfluor® (F-TEDA-BF4): A highly reactive and versatile fluorinating agent. While effective, its higher reactivity can sometimes lead to side reactions or overfluorination if not properly controlled.[12]
In some systems, the choice of fluorinating agent can even switch the resulting enantiomer when using the same catalyst.[13] For many organocatalytic α-fluorinations of aldehydes, NFSI is a reliable first choice.[3][8]
Part 2: Troubleshooting Common Experimental Issues
Question 3: My reaction yield is consistently low. What are the likely causes and how can I troubleshoot this?
Answer: Low yield is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause. The primary culprits are often related to catalyst deactivation, reagent quality, or suboptimal reaction conditions.
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the reagents or solvent.[11] Water is a common poison. Ensure all reagents and solvents are rigorously dried. Acid generated from NFSI can also degrade the catalyst; adding a non-nucleophilic base can sometimes help.[11]
-
Reagent Purity: Ensure the aldehyde starting material is pure and free of corresponding acid impurities, which can inhibit the catalytic cycle. The purity of the fluorinating agent is also critical.
-
Reaction Conditions: Temperature and reaction time may need optimization. While lower temperatures often improve enantioselectivity, they can decrease the reaction rate.[3]
Below is a logical workflow to troubleshoot low yield issues.
Question 4: The enantioselectivity (ee) of my asymmetric fluorination is poor. How can I improve it?
Answer: Poor enantioselectivity in these reactions is often sensitive to the catalyst structure, solvent, and temperature.
-
Catalyst Choice: Enantioselectivity is highly dependent on the chiral catalyst. For α-branched aldehydes, a Jørgensen–Hayashi catalyst has shown high enantioselectivity.[8] For unbranched aldehydes, MacMillan's imidazolidinone catalysts are a benchmark.[3][4] Screening different catalyst backbones is a primary step.
-
Solvent Effects: The reaction solvent can significantly impact enantiocontrol. A survey of different solvents (e.g., THF, acetone, MeCN) is recommended.[3] Sometimes, a mixture of solvents, such as THF/i-PrOH, provides the best results.[3]
-
Temperature: Lowering the reaction temperature (e.g., from room temperature to -10 °C or lower) generally increases enantioselectivity, though it may slow the reaction rate.[3]
-
Stoichiometry: In some cases, using an excess of the aldehyde relative to the fluorinating agent can enhance enantioselectivity, as this can be linked to a kinetic resolution process.[8]
Question 5: I'm observing catalyst deactivation when using N-Fluorobenzenesulfonimide (NFSI). Why is this happening?
Answer: Deactivation when using NFSI is a known issue, primarily due to the generation of strong acids as byproducts during the reaction.[11] These acids can protonate and deactivate the amine organocatalyst or promote degradation of sensitive substrates. The sulfonimide byproduct can also sometimes interfere with metal-based catalysts by degrading their ligands.[11] To mitigate this, consider adding a non-nucleophilic base to the reaction mixture to neutralize the acid as it forms.
Quantitative Data Summary
Table 1: Comparison of Organocatalysts for Asymmetric α-Fluorination of Cyclohexylacetaldehyde
| Entry | Catalyst (20 mol %) | Solvent | Temp (°C) | Conversion (%) | ee (%) | Reference |
| 1 | L-Proline | THF/i-PrOH | 4 | 98 | 63 | [3] |
| 2 | Imidazolidinone 1 | THF/i-PrOH | 4 | 98 | 98 | [3] |
| 3 | Imidazolidinone 1 | Acetone/i-PrOH | 4 | 89 | 97 | [3] |
| 4 | Imidazolidinone 1 | THF/i-PrOH | -10 | 98 | 98 | [3] |
Conditions: Cyclohexylacetaldehyde, NFSI, catalyst in specified solvent. Imidazolidinone 1 refers to a specific MacMillan catalyst structure.
Table 2: Effect of Catalyst Loading on Reaction Efficiency and Enantioselectivity
| Entry | Catalyst Loading (mol %) | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | 20 | 4 | 97 | 98 | [4] |
| 2 | 10 | 8 | 97 | 98 | [4] |
| 3 | 5 | 25 | 95 | 98 | [4] |
| 4 | 2.5 | 48 | 90 | 98 | [4] |
Conditions: Imidazolidinone catalyst, cyclohexylacetaldehyde, NFSI, THF/i-PrOH at 4 °C.
Experimental Protocols
General Experimental Protocol for Organocatalytic α-Fluorination of Aldehydes
This protocol is a general guideline based on established methods for the enantioselective α-fluorination of aldehydes using an imidazolidinone catalyst and NFSI.[3][4]
1. Materials and Preparation:
-
Aldehyde: Purified by appropriate means (e.g., distillation, chromatography) to remove acidic impurities.
-
Solvent (e.g., THF/isopropanol 9:1 v/v): Anhydrous grade, stored over molecular sieves.
-
Catalyst (e.g., Imidazolidinone salt): Stored in a desiccator.
-
Fluorinating Agent (NFSI): Stored in a desiccator.
-
Inert Atmosphere: A supply of dry nitrogen or argon.
2. Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral organocatalyst (e.g., 0.1 mmol, 10 mol%).
-
Seal the flask with a septum and purge with an inert atmosphere (N₂ or Ar).
-
Add the anhydrous solvent mixture (e.g., 2.0 mL) via syringe.
-
Cool the flask to the desired temperature (e.g., 4 °C or -10 °C) using an appropriate bath.
-
Add the aldehyde (e.g., 1.0 mmol, 1.0 equiv) to the stirred catalyst solution via syringe.
-
In a separate vial, dissolve NFSI (e.g., 1.2 mmol, 1.2 equiv) in the anhydrous solvent mixture.
-
Add the NFSI solution dropwise to the reaction flask over 5 minutes.
3. Reaction Monitoring and Work-up:
-
Stir the reaction at the set temperature and monitor its progress by TLC or GC/MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
4. Purification and Analysis:
-
The crude α-fluoroaldehyde is often unstable and prone to epimerization or decomposition.[1] It is common practice to immediately reduce the crude product to the more stable corresponding alcohol for analysis.
-
To the crude aldehyde dissolved in methanol at 0 °C, add sodium borohydride (NaBH₄) portion-wise.
-
Stir until the reduction is complete (monitored by TLC).
-
Quench carefully with water and extract with an organic solvent.
-
Purify the resulting fluoro-alcohol by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the purified alcohol by chiral HPLC or GC analysis.
Visualized Reaction Mechanism
The organocatalytic α-fluorination of aldehydes is widely believed to proceed through an enamine intermediate. The chiral secondary amine catalyst reacts with the aldehyde to form a chiral iminium ion, which then deprotonates to form a nucleophilic enamine. This enamine selectively attacks the electrophilic fluorine source from one face, directed by the catalyst's chiral scaffold, before hydrolysis releases the α-fluoroaldehyde and regenerates the catalyst.
References
- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]
- 9. Enantioselective Organocatalytic α-Fluorination of Aldehydes [authors.library.caltech.edu]
- 10. researchwithnj.com [researchwithnj.com]
- 11. benchchem.com [benchchem.com]
- 12. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 2,6-Difluorocinnamaldehyde and Cinnamaldehyde in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, the functionalization of known bioactive scaffolds is a cornerstone of developing novel therapeutic agents. Cinnamaldehyde, a natural product renowned for its broad-spectrum biological activities, presents a compelling template for such derivatization. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative overview of the biological activities of cinnamaldehyde and its fluorinated analogue, 2,6-difluorocinnamaldehyde, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. While extensive data exists for cinnamaldehyde, this guide also highlights the current data landscape for this compound to identify areas for future research.
Antimicrobial Activity
Cinnamaldehyde has demonstrated significant efficacy against a wide range of microbial pathogens. Its primary mechanisms of action are believed to involve disruption of cell membrane integrity, inhibition of key enzymes, and interference with biofilm formation.
In contrast, specific antimicrobial data for this compound is less prevalent in publicly available literature. However, studies on related fluorinated cinnamaldehyde and benzamide derivatives suggest that fluorine substitution can modulate antimicrobial potency. For instance, a derivative of 2,6-difluorocinnamic aldehyde has shown antimicrobial potency with a reported value of 32 µg/mL. It is important to note that this is not a direct measure of this compound's activity but indicates the potential for fluorinated analogues to exhibit antimicrobial effects.
Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamaldehyde Against Various Bacterial Strains
| Bacterial Strain | Cinnamaldehyde MIC (µg/mL) | Reference |
| Escherichia coli | 780 - 3120 | [1] |
| Escherichia coli | 0.25 µL/mL (vapor-phase) | [2] |
| Streptococcus mutans | 1000 | [3] |
| Staphylococcus aureus | 250 - 500 | |
| Pseudomonas aeruginosa | 250 - 1024 | |
| Salmonella | 0.125 µL/mL (vapor-phase) | [2] |
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Cinnamaldehyde has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
Currently, there is a notable absence of published data specifically detailing the anti-inflammatory activity of this compound. Research into the anti-inflammatory properties of other fluorinated compounds suggests that the strategic placement of fluorine atoms can enhance biological activity. Therefore, the investigation into this compound's potential as an anti-inflammatory agent represents a promising area of research.
Table 2: Anti-inflammatory Activity of Cinnamaldehyde
| Assay | Cell Line | IC50 Value (µM) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | 55 ± 9 | [4] |
| TNF-α Production | RAW 264.7 | 63 ± 9 | [4] |
| PGE2 Production | RAW 264.7 | ~37.7 | [5] |
Anticancer Activity
The potential of cinnamaldehyde as an anticancer agent has been explored across various cancer cell lines. Its mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Similar to its anti-inflammatory profile, the anticancer activity of this compound remains largely uninvestigated in published studies. However, research on other fluorinated cinnamide derivatives has shown promising results. For instance, a novel N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivative of p-fluorocinnamide displayed potent antiproliferative activity against the HepG2 liver cancer cell line with an IC50 value of 4.23 μM.[1][6][7] This underscores the potential for fluorinated cinnamaldehydes to be developed into effective anticancer agents.
Table 3: Anticancer Activity of Cinnamaldehyde (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Reference |
| U87MG | Glioma | 11.6 µg/mL | [6] |
| MCF-7 | Breast Cancer | 58 µg/mL (24h), 140 µg/mL (48h) | [6] |
| MDA-MB-231 | Breast Cancer | 16.9 µg/mL (24h), 12.23 µg/mL (48h) | [8] |
| Jurkat | T-cell leukemia | 0.057 µM | [6] |
| U937 | Histiocytic lymphoma | 0.076 µM | [6] |
| 5637 | Bladder Cancer | 0.02 - 0.08 mg/mL (effective concentrations) |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compounds: The test compounds (cinnamaldehyde and this compound) are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding an inflammatory agent like lipopolysaccharide (LPS) to the cell culture.
-
Incubation: The plates are incubated for a further period (e.g., 24 hours) to allow for NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and IC50 values are determined.
Anticancer Assay: MTT Cell Viability Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
Signaling Pathways
Cinnamaldehyde exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway . In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Cinnamaldehyde can inhibit this process at multiple steps.
Conclusion
Cinnamaldehyde stands as a well-documented natural compound with potent antimicrobial, anti-inflammatory, and anticancer properties. The extensive body of research provides a solid foundation for its potential therapeutic applications. In contrast, this compound remains a largely unexplored derivative. The limited data on related fluorinated compounds suggest that the introduction of fluorine may offer a viable strategy to enhance the biological activities of the cinnamaldehyde scaffold. This comparative guide underscores the significant opportunity for further research to fully elucidate the biological profile of this compound and to conduct direct comparative studies against its parent compound. Such investigations are crucial for unlocking the potential of this and other fluorinated analogues in the development of new and improved therapeutic agents.
References
- 1. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Cinnamaldehyde on Streptococcus mutans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
Comparative Reactivity Analysis: Fluorinated vs. Non-Fluorinated Cinnamaldehydes in Nucleophilic Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cinnamaldehyde Reactivity
Cinnamaldehyde and its derivatives are α,β-unsaturated aldehydes, a class of compounds known for their electrophilic nature. The conjugated system of the aromatic ring, the carbon-carbon double bond, and the carbonyl group creates two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon of the double bond (1,4-addition or Michael addition). The latter is often implicated in the biological activity of cinnamaldehydes, as nucleophilic residues in proteins, such as the thiol group of cysteine, can react at this site.
The Influence of Fluorination on Reactivity
The introduction of a fluorine atom to the cinnamaldehyde scaffold, particularly on the phenyl ring, is expected to significantly modulate its reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) is the primary determinant of its influence on the reactivity of the cinnamaldehyde molecule.
A fluorine substituent on the aromatic ring, especially in the para position, will withdraw electron density from the entire conjugated system. This has two major consequences:
-
Increased Electrophilicity: The electron-withdrawing nature of fluorine enhances the partial positive charge on both the carbonyl carbon and the β-carbon, making the entire molecule a more potent electrophile.
-
Enhanced Rate of Nucleophilic Attack: Consequently, a fluorinated cinnamaldehyde is predicted to react faster with nucleophiles in both 1,2- and 1,4-addition reactions compared to its non-fluorinated counterpart.
While direct experimental kinetic data is not available for a direct comparison, studies on the biological activities of halogenated cinnamaldehydes often show enhanced potency for fluorinated derivatives, which can be attributed to this increased chemical reactivity.
Quantitative Comparison of Reactivity: A Framework
To quantitatively compare the reactivity of fluorinated and non-fluorinated cinnamaldehydes, a kinetic analysis of a model reaction, such as the Michael addition of a thiol, is necessary. The following table illustrates the type of data that would be generated from such a study. Note: The following data is hypothetical and serves as an example of what a direct comparative study would yield.
| Compound | Nucleophile | Reaction Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Cinnamaldehyde | N-acetylcysteine | Michael Addition | k |
| 4-Fluorocinnamaldehyde | N-acetylcysteine | Michael Addition | > k (expected) |
Experimental Protocols for Reactivity Assessment
A definitive comparison of the reactivity of fluorinated and non-fluorinated cinnamaldehydes would involve a kinetic study of a well-defined reaction. The Michael addition of a thiol-containing compound, such as N-acetylcysteine or glutathione, is a biologically relevant and synthetically important reaction for this purpose.
Kinetic Analysis via UV-Vis Spectrophotometry
This method is well-suited for monitoring the progress of the Michael addition reaction, as the disappearance of the conjugated system of the cinnamaldehyde derivative leads to a decrease in its characteristic UV absorbance.
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the cinnamaldehyde (fluorinated and non-fluorinated) and the thiol nucleophile (e.g., N-acetylcysteine) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Determination of λmax: Record the UV-Vis spectrum of each cinnamaldehyde derivative to determine its wavelength of maximum absorbance (λmax).
-
Kinetic Run: In a thermostated quartz cuvette, mix the cinnamaldehyde solution with a large excess of the thiol solution to ensure pseudo-first-order kinetics with respect to the cinnamaldehyde.
-
Data Acquisition: Immediately upon mixing, monitor the decrease in absorbance at the λmax of the cinnamaldehyde derivative over time using the kinetics mode of a UV-Vis spectrophotometer.
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln A) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs).
-
The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of the thiol nucleophile.
-
A direct comparison of the k₂ values for the fluorinated and non-fluorinated cinnamaldehydes under identical conditions will provide a quantitative measure of their relative reactivity.
Reaction Mechanism and Pathway Visualization
The Michael addition of a thiol to a cinnamaldehyde derivative proceeds through a nucleophilic attack on the β-carbon of the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final adduct. The electron-withdrawing fluorine atom is expected to stabilize the negatively charged enolate intermediate, further contributing to an increased reaction rate.
Caption: Generalized reaction pathway for the Michael addition of a thiol to a cinnamaldehyde derivative.
Experimental Workflow
The following diagram outlines the general workflow for a comparative kinetic study of fluorinated and non-fluorinated cinnamaldehydes.
Caption: Experimental workflow for the comparative kinetic analysis of cinnamaldehyde reactivity.
Conclusion
Based on fundamental principles of organic chemistry, fluorination of the cinnamaldehyde ring is expected to increase its electrophilicity and, consequently, its reactivity towards nucleophiles. This enhanced reactivity is likely a contributing factor to the observed biological activities of fluorinated cinnamaldehyde derivatives. A direct quantitative comparison of reaction rates, obtained through rigorous kinetic studies as outlined above, is necessary to confirm and quantify this difference in reactivity. Such data would be invaluable for the rational design of novel therapeutic agents and for a deeper understanding of the structure-activity relationships of this important class of compounds.
Unveiling the Antimicrobial Potential of 2,6-Difluoro-Substituted Aromatics: A Comparative Analysis
A new class of antimicrobial agents, derivatives of 2,6-difluorocinnamaldehyde and the closely related 2,6-difluorobenzamides, are demonstrating significant promise in the fight against drug-resistant bacteria. This guide provides a comprehensive comparison of their antimicrobial activity against key pathogens, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutics with unique mechanisms of action. Among the emerging candidates, compounds featuring a 2,6-difluorinated aromatic ring have garnered considerable attention. These derivatives have been shown to effectively inhibit bacterial cell division, a fundamental process for bacterial survival, by targeting the FtsZ protein. This guide synthesizes available data to offer a clear comparison of their performance against established and emerging pathogens, alongside alternative antimicrobial agents.
Comparative Antimicrobial Activity
The in vitro efficacy of 2,6-difluorobenzamide derivatives has been evaluated against a panel of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC), a key measure of antimicrobial potency, has been determined for several of these compounds and compared with standard-of-care antibiotics such as oxacillin, vancomycin, and linezolid.
| Compound/Drug | Target Organism | MIC (µg/mL) |
| 2,6-Difluorobenzamide Derivatives | ||
| Compound 4 (B9)[1] | S. aureus (MSSA, ATCC 25923) | 1 |
| S. aureus (MRSA, ATCC 43300) | 4 | |
| Compound 2 (A12)[1] | S. aureus (MRSA, ATCC 43300) | 4 |
| Compound 5 (C4)[1] | S. aureus (MRSA, ATCC 43300) | 4 |
| 3-chloroalkoxy derivative 7[2][3] | Bacillus subtilis | 0.25-1 |
| S. aureus (susceptible and resistant) | <10 | |
| 3-bromoalkoxy derivative 12[2][3] | Bacillus subtilis | 0.25-1 |
| S. aureus (susceptible and resistant) | <10 | |
| 3-alkyloxy derivative 17[2][3] | Bacillus subtilis | 0.25-1 |
| S. aureus (susceptible and resistant) | <10 | |
| Cinnamaldehyde Derivatives | ||
| Brominated analog 4[4] | Acinetobacter baumannii (ATCC 19606) | 32 |
| Di-chlorinated analog 6[4] | Acinetobacter baumannii (ATCC 19606) | 64 |
| Alternative Antimicrobials | ||
| Oxacillin[5] | S. aureus (MSSA, ATCC 25923) | 0.5 |
| Vancomycin | S. aureus (MRSA) | 1-2 |
| Linezolid[6] | S. aureus (MRSA) | 4 |
| Gentamicin[4] | Acinetobacter baumannii (ATCC 19606) | 32 |
Mechanism of Action: Targeting FtsZ-Mediated Cell Division
The primary mechanism by which these 2,6-difluoro-substituted compounds exert their antimicrobial effect is through the inhibition of the Filamentous temperature-sensitive protein Z (FtsZ).[7][8][9] FtsZ is a crucial bacterial cytoskeletal protein that polymerizes at the mid-cell to form the Z-ring, a structure essential for bacterial cell division.[7][9]
By binding to FtsZ, these derivatives disrupt the protein's polymerization and GTPase activity, which in turn prevents the formation and constriction of the Z-ring.[7] This ultimately leads to the inhibition of cell division and subsequent bacterial cell death. The selective targeting of the bacterial FtsZ protein, which shares homology with eukaryotic tubulin, is a key area of research to ensure minimal host cytotoxicity.[10]
References
- 1. Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 8. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
The Impact of 2,6-Difluoro Substitution on Biological Activity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of molecular scaffolds is fundamental to designing potent and selective therapeutics. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comparative analysis of 2,6-difluoro substituted compounds across different target classes, supported by experimental data and detailed protocols.
The 2,6-difluoro substitution pattern on a phenyl ring is a common strategy in medicinal chemistry to enhance biological activity. The electron-withdrawing nature of the two fluorine atoms can influence the conformation of the molecule and its interaction with the target protein. This guide explores the SAR of this substitution in three distinct classes of bioactive compounds: bacterial cell division protein FtsZ inhibitors, non-nucleoside inhibitors of HIV-1 reverse transcriptase, and RORγt inverse agonists.
Antibacterial Agents: 2,6-Difluorobenzamide Derivatives as FtsZ Inhibitors
The Filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, making it an attractive target for novel antibiotics. A series of 3-substituted 2,6-difluorobenzamide derivatives have been shown to inhibit FtsZ, leading to potent antibacterial activity.
Structure-Activity Relationship of 2,6-Difluorobenzamide Derivatives
The 2,6-difluoro substitution on the benzamide scaffold is critical for the potent inhibition of FtsZ. Structure-activity relationship studies have revealed that modifications at the 3-position of the difluorophenyl ring significantly impact the antibacterial efficacy.
Below is a table summarizing the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of selected 3-substituted 2,6-difluorobenzamide derivatives against various bacterial strains.
| Compound ID | R Group (at 3-position) | Bacillus subtilis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| 1 | -OCH₂CH₂Cl | 0.25 - 1 | <10 |
| 2 | -OCH₂CH₂Br | 0.25 - 1 | <10 |
| 3 | -OCH(CH₃)₂ | 0.25 - 1 | <10 |
| Reference (no 2,6-difluoro) | -OCH(CH₃)₂ | >100 | >100 |
Data compiled from published research.[1][2]
The data clearly indicates that the presence of the 2,6-difluoro groups is essential for the antibacterial activity. The reference compound lacking this substitution is significantly less potent. The nature of the substituent at the 3-position also modulates the activity, with chloroalkoxy, bromoalkoxy, and simple alkoxy groups demonstrating high potency.
Experimental Protocol: FtsZ Polymerization Inhibition Assay
The inhibitory effect of the 2,6-difluorobenzamide derivatives on FtsZ function is typically assessed through an in vitro polymerization assay.
Objective: To determine the ability of test compounds to inhibit the GTP-dependent polymerization of FtsZ.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution (1 mM)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring light scattering at 350-450 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing polymerization buffer, FtsZ protein (typically 5-10 µM), and the test compound at various concentrations.
-
Incubate the mixture for a short period (e.g., 10 minutes) at 37°C to allow for compound binding.
-
Initiate polymerization by adding GTP to each well.
-
Immediately monitor the increase in light scattering over time using a plate reader.
-
The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the compound to a DMSO control.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.
FtsZ Inhibition Pathway
Caption: Inhibition of FtsZ polymerization by 2,6-difluorobenzamide derivatives.
Antiviral Agents: S-DABOs as HIV-1 Reverse Transcriptase Inhibitors
A class of 5-alkyl-2-(alkylthio)-6-(benzyl)-3,4-dihydropyrimidin-4(3H)-ones (S-DABOs) have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. The introduction of a 2,6-difluorophenyl group at the benzylic position has been a key modification to enhance their antiviral activity.
Structure-Activity Relationship of 2,6-Difluoro Substituted S-DABOs
The 2,6-difluoro substitution on the benzyl moiety of S-DABOs plays a crucial role in their potent inhibition of HIV-1 reverse transcriptase. This substitution is thought to favorably influence the binding of the inhibitor to the non-nucleoside binding pocket of the enzyme.
The following table presents the anti-HIV-1 activity (EC₅₀) and cytotoxicity (CC₅₀) of selected S-DABO derivatives.
| Compound ID | Ar Group | R Group | X Group | EC₅₀ (nM) | CC₅₀ (µM) |
| 4 | 2,6-F₂-Ph | Me | c-pentyl | 6 | >200 |
| 5 | 2,6-F₂-Ph | H | c-pentyl | 25 | >200 |
| 6 | Ph | Me | c-pentyl | 150 | >200 |
| 7 | 2,6-Cl₂-Ph | Me | c-pentyl | 40 | >200 |
Data compiled from published research.[3]
The data highlights the superior potency of the 2,6-difluoro substituted compound (4 ) compared to its non-fluorinated (6 ) and dichloro-substituted (7 ) counterparts. Furthermore, the presence of a methyl group at the pyrimidine 5-position (R=Me) also contributes to the enhanced activity compared to the uracil analogue (R=H, 5 ).
Experimental Protocol: Cell-Free HIV-1 Reverse Transcriptase Inhibition Assay
The direct inhibitory effect of S-DABOs on the enzymatic activity of HIV-1 reverse transcriptase is determined using a cell-free assay.
Objective: To measure the IC₅₀ of test compounds against recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)
-
Template-primer (e.g., poly(rA)-oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP)
-
Test compounds dissolved in DMSO
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a reaction tube, combine the reaction buffer, template-primer, and the test compound at various concentrations.
-
Add the HIV-1 RT enzyme to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold trichloroacetic acid (TCA).
-
Filter the reaction mixture through glass fiber filters to capture the precipitated radiolabeled DNA.
-
Wash the filters with TCA and ethanol.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
HIV-1 Replication Cycle and NNRTI Inhibition
Caption: Inhibition of HIV-1 reverse transcriptase by 2,6-difluoro substituted S-DABOs.
Immunomodulators: 2,6-Difluorobenzyl Ether Derivatives as RORγt Inverse Agonists
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases. A series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones with a 2,6-difluorobenzyl ether moiety have been developed as potent RORγt inverse agonists.
Structure-Activity Relationship of 2,6-Difluorobenzyl Ether Derivatives
The 2,6-difluorobenzyl ether group in this series of compounds was found to be surprisingly more potent than the corresponding alcohol derivatives.[4] This substitution is believed to induce a conformational change in the RORγt ligand-binding domain, creating a new binding pocket and leading to a significant gain in potency.
The table below summarizes the RORγt inverse agonist activity (EC₅₀) of selected derivatives in a Gal4 reporter assay.
| Compound ID | R Group | RORγt Gal4 EC₅₀ (nM) |
| 8 | -OH | 55 |
| 9 | -OCH₂-(2,6-F₂-Ph) | 11 |
| 10 | -OCH₃ | >1000 |
| 11 | -OCH₂-Ph | 85 |
Data compiled from published research.[4]
The data clearly demonstrates the remarkable increase in potency when the hydroxyl group (8 ) is replaced with a 2,6-difluorobenzyl ether (9 ). The simple methyl ether (10 ) is inactive, and the non-fluorinated benzyl ether (11 ) is less potent than the difluorinated analogue, highlighting the specific contribution of the 2,6-difluoro substitution.
Experimental Protocol: RORγt Gal4 Reporter Gene Assay
The inverse agonist activity of the compounds on RORγt is typically evaluated using a cell-based reporter gene assay.
Objective: To determine the EC₅₀ of test compounds for the inhibition of RORγt transcriptional activity.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmid for a Gal4 DNA-binding domain fused to the RORγt ligand-binding domain (Gal4-RORγt-LBD)
-
Reporter plasmid containing a Gal4 upstream activating sequence (UAS) driving a luciferase gene
-
Transfection reagent
-
Cell culture medium and reagents
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the HEK293 cells with the Gal4-RORγt-LBD expression plasmid and the Gal4-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The percentage of inhibition of the basal RORγt activity is calculated, and EC₅₀ values are determined.
RORγt Signaling and Inverse Agonist Action
Caption: Mechanism of RORγt inverse agonism by 2,6-difluorobenzyl ether derivatives.
Conclusion
The strategic incorporation of a 2,6-difluoro substitution on a phenyl ring has proven to be a highly effective strategy for enhancing the biological activity of small molecules across diverse therapeutic targets. As demonstrated in the case of FtsZ inhibitors, HIV-1 reverse transcriptase inhibitors, and RORγt inverse agonists, this substitution pattern can lead to significant improvements in potency. The presented comparative data and experimental protocols provide a valuable resource for researchers in the field of drug discovery and medicinal chemistry, underscoring the importance of this structural motif in the design of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
- 4. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 2,6-Difluorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the primary synthetic routes to 2,6-difluorocinnamaldehyde, a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. The comparison focuses on reaction efficiency, stereoselectivity, and practicality, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of this compound predominantly starts from the precursor 2,6-difluorobenzaldehyde. The key transformation is the introduction of the cinnamaldehyde moiety, which is typically achieved through olefination reactions. The three main strategies evaluated in this guide are the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Aldol condensation. Each method presents distinct advantages and disadvantages in terms of yield, stereochemical control, and operational complexity.
Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Typical Yield (%) | Reaction Time | Stereoselectivity | Advantages | Disadvantages |
| Route 1: Wittig Reaction | 2,6-Difluorobenzaldehyde, (Triphenylphosphoranylidene)acetaldehyde | Triphenylphosphine, 2-bromoacetaldehyde diethyl acetal, n-BuLi, THF | ~70-85% | 4-12 h | Predominantly (E)-isomer | Well-established, reliable for olefination. | Stoichiometric use of phosphine leads to triphenylphosphine oxide byproduct, which can complicate purification. |
| Route 2: Horner-Wadsworth-Emmons Reaction | 2,6-Difluorobenzaldehyde, Diethyl (2-oxoethyl)phosphonate | NaH, THF | ~85-95% | 2-6 h | High (E)-selectivity | High yields, excellent stereoselectivity for the (E)-isomer, water-soluble phosphate byproduct is easily removed. | Phosphonate reagent is more expensive than the corresponding phosphonium salt for the Wittig reaction. |
| Route 3: Aldol Condensation | 2,6-Difluorobenzaldehyde, Acetaldehyde | NaOH, Ethanol/Water | ~40-60% | 12-24 h | Mixture of (E) and (Z) isomers | Atom-economical, uses simple and inexpensive reagents. | Lower yields, often results in a mixture of isomers requiring further purification, risk of self-condensation of acetaldehyde. |
Experimental Protocols
Route 1: Wittig Reaction
Synthesis of (this compound)
-
Preparation of the Wittig Reagent: To a solution of (triphenylphosphoranylidene)acetaldehyde in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The mixture is stirred for 30 minutes at this temperature.
-
Wittig Reaction: A solution of 2,6-difluorobenzaldehyde in anhydrous THF is then added slowly to the prepared ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Horner-Wadsworth-Emmons (HWE) Reaction
Synthesis of (E)-2,6-Difluorocinnamaldehyde
-
Deprotonation of the Phosphonate: To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of diethyl (2-oxoethyl)phosphonate in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 1 hour.
-
Olefination: A solution of 2,6-difluorobenzaldehyde in anhydrous THF is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 2-6 hours.
-
Work-up and Purification: The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield (E)-2,6-difluorocinnamaldehyde.
Route 3: Aldol Condensation
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, 2,6-difluorobenzaldehyde and an excess of acetaldehyde are dissolved in a mixture of ethanol and water.
-
Base Addition: The solution is cooled in an ice bath, and an aqueous solution of sodium hydroxide is added dropwise with vigorous stirring.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature for 12-24 hours. The mixture is then acidified with dilute hydrochloric acid and extracted with dichloromethane. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography to separate the desired this compound from byproducts and unreacted starting materials.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three main synthetic routes to this compound.
Caption: Workflow of the Wittig Reaction for this compound Synthesis.
Caption: Workflow of the Horner-Wadsworth-Emmons Reaction.
Caption: Workflow of the Aldol Condensation Route.
Conclusion
For the synthesis of this compound, the Horner-Wadsworth-Emmons reaction emerges as the most efficient method, offering high yields and excellent (E)-stereoselectivity. While the Wittig reaction is a viable alternative, it is hampered by the formation of a challenging byproduct. The Aldol condensation, despite its simplicity and cost-effectiveness, suffers from lower yields and poor stereocontrol, making it less suitable for applications requiring high purity of the (E)-isomer. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity needs, and cost considerations.
Assessing the Metabolic Stability of 2,6-Difluorocinnamaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutic agents, understanding the metabolic fate of a compound is a cornerstone of preclinical development. This guide provides a comparative assessment of the metabolic stability of compounds derived from 2,6-difluorocinnamaldehyde, a scaffold of increasing interest in medicinal chemistry. By presenting available experimental data and detailed methodologies, this document aims to inform structure-activity relationship (SAR) studies and guide the design of more robust drug candidates.
Comparative Metabolic Stability Data
The metabolic stability of a compound is a critical parameter that influences its in vivo half-life, bioavailability, and overall exposure.[1] In vitro assays using liver microsomes are a standard industry practice to evaluate a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes.[2][3] The key parameters derived from these assays are the half-life (t1/2), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which measures the rate of metabolism by the liver enzymes.[1]
While specific metabolic stability data for derivatives of this compound are not extensively available in the public domain, we can draw valuable insights from closely related fluorinated compounds and the parent chalcone structures. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5]
The following table summarizes hypothetical comparative data based on general principles of drug metabolism and the observed effects of fluorination in similar chemical classes. This serves as an illustrative guide for researchers.
| Compound ID | Structure | Modification | In Vitro t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| CMD-001 | Cinnamaldehyde | Parent Scaffold | < 15 | > 100 |
| CHL-001 | Chalcone | Parent Scaffold | 25 | 60 |
| F-CHL-001 | 4-Fluorochalcone | Mono-fluorination | 45 | 35 |
| DF-CHL-001 | 2,6-Difluorochalcone | Di-fluorination | > 60 | < 20 |
Disclaimer: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental values may vary.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of metabolic stability data. The following is a typical protocol for an in vitro liver microsomal stability assay.
Liver Microsomal Stability Assay Protocol
1. Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance in the presence of liver microsomes.
2. Materials:
-
Test compounds and reference compounds (e.g., a compound with known metabolic stability).
-
Pooled liver microsomes (human, rat, or other species of interest).
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
96-well plates.
-
Incubator capable of maintaining 37°C.
-
LC-MS/MS system for analysis.
3. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test and reference compounds (e.g., 10 mM in DMSO).
-
Prepare working solutions by diluting the stock solutions in a suitable solvent (e.g., acetonitrile).
-
Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension to each well.
-
Pre-incubate the plate at 37°C for approximately 10 minutes.
-
Initiate the metabolic reaction by adding the test or reference compound to the wells.
-
Immediately after adding the compound, add the NADPH regenerating system to start the reaction (for time point 0, the quenching solution is added before the NADPH system).
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an aliquot of the quenching solution to the respective wells.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the slope of the line from the linear regression of the plot. The half-life (t1/2) is calculated as: t1/2 = -0.693 / slope.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount)
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
The primary route of metabolism for many xenobiotics, including cinnamaldehyde and chalcone derivatives, is through oxidation reactions catalyzed by the cytochrome P450 enzyme superfamily.
By understanding the principles of metabolic stability and employing robust experimental protocols, researchers can effectively evaluate and optimize the pharmacokinetic properties of novel compounds derived from this compound, ultimately accelerating the journey from discovery to clinical application.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
A Comparative Guide to Analytical Methods for the Characterization of 2,6-Difluorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the characterization of 2,6-Difluorocinnamaldehyde, a valuable intermediate in pharmaceutical and materials science research. The accurate determination of its identity, purity, and structural attributes is crucial for ensuring the quality and reproducibility of downstream applications. This document outlines the expected results from various analytical methods and provides detailed experimental protocols to aid in method development and validation.
Overview of Analytical Techniques
The characterization of this compound typically involves a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity. The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) : Determines the molecular weight and provides information about the fragmentation pattern, which can aid in structural elucidation.
-
High-Performance Liquid Chromatography (HPLC) : Separates the compound from impurities, allowing for purity assessment and quantification.
The following sections provide a detailed comparison of these methods, including expected data and standardized experimental protocols.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. The presence of fluorine atoms will result in characteristic splitting patterns (coupling) in both the ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H NMR | 9.7 - 9.8 | d | J ≈ 7-8 | Aldehydic proton (-CHO) |
| 7.5 - 7.7 | m | Aromatic proton (H4) | ||
| 7.3 - 7.5 | dd | J ≈ 16, 8 | Vinylic proton (=CH-CHO) | |
| 7.0 - 7.2 | t | J ≈ 8-9 | Aromatic protons (H3, H5) | |
| 6.8 - 7.0 | d | J ≈ 16 | Vinylic proton (Ar-CH=) | |
| ¹³C NMR | ~193 | d | Aldehydic carbon (C=O) | |
| ~160 | dd | Fluorine-substituted aromatic carbons (C2, C6) | ||
| ~150 | d | Vinylic carbon (=CH-CHO) | ||
| ~132 | t | Aromatic carbon (C4) | ||
| ~128 | d | Vinylic carbon (Ar-CH=) | ||
| ~115 | t | Aromatic carbon (C1) | ||
| ~112 | d | Aromatic carbons (C3, C5) |
Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups in this compound.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (vinylic) | 3080 - 3020 | Medium |
| C-H stretch (aldehydic) | 2850 - 2820 and 2750 - 2720 | Medium (often two bands) |
| C=O stretch (conjugated aldehyde) | 1700 - 1680 | Strong |
| C=C stretch (vinylic) | 1640 - 1620 | Medium |
| C=C stretch (aromatic) | 1600 - 1580 and 1500 - 1450 | Medium to Strong |
| C-F stretch | 1300 - 1100 | Strong |
-
Sample Preparation :
-
Neat (liquid film) : If the sample is a low-viscosity liquid, a drop can be placed between two KBr or NaCl plates.
-
KBr Pellet (solid) : Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.
-
-
Instrumentation : Use a standard FT-IR spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Chromatographic and Mass Spectrometric Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. A reversed-phase method with UV detection is generally suitable. While a specific, validated method for this compound is not widely published, a general method for similar aromatic aldehydes can be adapted. A commercial supplier specifies purity analysis by HPLC.[1]
Table 3: Proposed HPLC Method Parameters for this compound
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~254 nm or 280 nm (to be determined by UV scan) |
| Injection Volume | 10 µL |
| Expected Retention Time | 3 - 8 minutes (dependent on exact conditions) |
-
Standard Preparation : Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard.
-
Instrumentation : Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
-
Method Execution : Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples.
-
Data Analysis : Determine the retention time and peak area of this compound. Calculate the purity of the sample by area percent or by using a calibration curve generated from the reference standards.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Weight: 168.14 g/mol ), electron ionization (EI) is a common technique.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion | Fragment Lost |
| 168 | [C₉H₆F₂O]⁺• | Molecular Ion (M⁺•) |
| 167 | [C₉H₅F₂O]⁺ | H• |
| 139 | [C₉H₆F₂]⁺• | CO |
| 113 | [C₇H₄F₂]⁺• | C₂H₂O |
| 111 | [C₆H₄F₂]⁺ | CHO |
Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.
-
Sample Introduction : Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via a Gas Chromatography (GC-MS) system or by direct infusion.
-
Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis : Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with spectral libraries if available.
Workflow and Visualization
The characterization of a newly synthesized or procured batch of this compound follows a logical workflow to ensure its identity and purity.
Caption: Workflow for the synthesis and analytical characterization of this compound.
This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the analytical methods required for the thorough characterization of this compound. The provided protocols and expected data serve as a valuable starting point for method development and routine quality control.
References
Comparative Cytotoxicity of Fluorinated Cinnamaldehyde Isomers: A Guide for Researchers
For Immediate Release
A Comprehensive Analysis of the Cytotoxic Potential of ortho-, meta-, and para-Fluorocinnamaldehyde
Cinnamaldehyde, a natural α,β-unsaturated aldehyde, and its derivatives are known to exhibit a range of biological activities, including anticancer properties.[1][2] Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and potency of bioactive compounds. The position of the fluorine atom on the phenyl ring of cinnamaldehyde is expected to influence its electronic properties and, consequently, its interaction with biological targets, leading to differential cytotoxicity.
Data Presentation: A Predictive Overview
In the absence of direct experimental data comparing the three isomers, we present a qualitative prediction based on the known structure-activity relationships of similar compounds. It is hypothesized that the position of the electron-withdrawing fluorine atom will modulate the electrophilicity of the β-carbon in the α,β-unsaturated aldehyde system, a key feature for its biological activity.
Table 1: Predicted Cytotoxicity Ranking of Fluorinated Cinnamaldehyde Isomers
| Compound | Isomer Position | Predicted Cytotoxicity | Rationale |
| 4-Fluorocinnamaldehyde | para | Highest | The strong electron-withdrawing effect of fluorine in the para position is expected to increase the reactivity of the Michael acceptor, potentially leading to enhanced cytotoxicity. |
| 2-Fluorocinnamaldehyde | ortho | Intermediate | The ortho-substituent may introduce steric hindrance, potentially modulating the interaction with cellular nucleophiles, while still benefiting from the electron-withdrawing nature of fluorine. |
| 3-Fluorocinnamaldehyde | meta | Lowest of the three | The electronic effect of the fluorine atom in the meta position is generally less pronounced compared to the ortho and para positions, which might result in lower reactivity and cytotoxicity. |
Experimental Protocols
To empirically determine and compare the cytotoxicity of these isomers, the following experimental protocol is proposed.
Cell Culture and Treatment
Human cancer cell lines, such as a panel of breast (e.g., MCF-7, MDA-MB-231), colon (e.g., HCT116, HT-29), and lung (e.g., A549) cancer cell lines, would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells would be seeded in 96-well plates. After 24 hours, the cells would be treated with various concentrations of 2-fluorocinnamaldehyde, 3-fluorocinnamaldehyde, and 4-fluorocinnamaldehyde (typically ranging from 0.1 to 100 µM) for 24, 48, and 72 hours.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds would be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following the treatment period, MTT solution (5 mg/mL in PBS) would be added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals would be dissolved in dimethyl sulfoxide (DMSO). The absorbance would be measured at 570 nm using a microplate reader. The percentage of cell viability will be calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, will be determined from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
To determine the mode of cell death induced by the fluorinated cinnamaldehyde isomers, an Annexin V-FITC and propidium iodide (PI) double staining assay followed by flow cytometry would be performed. Cells would be treated with the IC50 concentrations of each isomer for 24 hours. After treatment, cells would be harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells would be quantified using a flow cytometer.
Mandatory Visualization
The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway involved in the cytotoxic effects of fluorinated cinnamaldehyde isomers, based on the known mechanisms of cinnamaldehyde.
Caption: Experimental workflow for comparing the cytotoxicity of fluorinated cinnamaldehyde isomers.
Caption: Proposed signaling pathway for fluorinated cinnamaldehyde-induced apoptosis.
References
Efficacy of Fluorinated Cinnamaldehyde and Benzamide Derivatives Against Drug-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents with unconventional mechanisms of action. One promising target is the bacterial cell division protein FtsZ. This guide provides a comparative analysis of the efficacy of two classes of FtsZ inhibitors, 2,6-difluorocinnamaldehyde and 2,6-difluorobenzamide derivatives, against various drug-resistant bacterial strains. While published data on this compound derivatives are currently limited, this guide presents available information on related halogenated cinnamaldehyde analogs and contrasts it with the more extensively studied 2,6-difluorobenzamide derivatives, which share the FtsZ target and a difluorinated phenyl motif.
Data Presentation: In Vitro Efficacy
The antibacterial activity of these compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.
Cinnamaldehyde Derivatives: Activity Against Acinetobacter baumannii
A study on six cinnamaldehyde analogs revealed their activity against Acinetobacter baumannii, a critical priority pathogen. Notably, the presence of a drug efflux pump inhibitor, Phenylalanine-Arginine β-Naphthylamide (PAβN), significantly enhanced the potency of these compounds against both a reference strain and an extensively drug-resistant (XDR) strain.[1]
| Compound ID | Modification | A. baumannii ATCC 19606 MIC (µg/mL) | A. baumannii ATCC 19606 + PAβN MIC (µg/mL) | A. baumannii UW 5075 (XDR) MIC (µg/mL) | A. baumannii UW 5075 (XDR) + PAβN MIC (µg/mL) |
| 4 | 4-bromophenyl | 32 | 8 | >256 | 64 |
| 6 | di-chlorinated | 64 | 8 | >256 | 128 |
| 1 | methylbenzimidazolyl | 128 | 16 | >256 | 128 |
| 2 | 4-chlorophenyl | 128 | 16 | >256 | 128 |
| 3 | 4-fluorophenyl | 256 | 8 | >256 | 128 |
| 5 | di-methoxyphenyl | 256 | 8 | >256 | 128 |
Data sourced from Frontiers in Microbiology, 2022.[1]
2,6-Difluorobenzamide Derivatives: Broad-Spectrum Activity
The 2,6-difluorobenzamide scaffold has been the subject of more extensive research, with several derivatives demonstrating potent activity against a range of Gram-positive drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference Antibiotic | Ref. MIC (µg/mL) |
| Compound 6 | MRSA (ATCC 43300) | 1 | Oxacillin | 2 |
| Compound 6 | MRSA (ATCC 43300) | 1 | Vancomycin | 1 |
| Hybrid 5 | MRSA | 8 | - | - |
| MST A12 (2) | MRSA (ATCC 43300) | 4 | - | - |
| MST B9 (4) | MRSA (ATCC 43300) | 4 | - | - |
| MST C4 (5) | MRSA (ATCC 43300) | 4 | - | - |
| II.c | S. aureus (MRSA) | 0.5 - 1 | - | - |
Data compiled from multiple studies.[2][3]
Mechanism of Action: FtsZ Inhibition
Both cinnamaldehyde and 2,6-difluorobenzamide derivatives exert their antibacterial effects by targeting the Filamentous temperature-sensitive protein Z (FtsZ).[4][5][6] FtsZ is a crucial protein in bacterial cell division, polymerizing to form the Z-ring at the division site, which then recruits other proteins to initiate cytokinesis.[7] By inhibiting FtsZ polymerization and GTPase activity, these compounds disrupt the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[7][8]
References
- 1. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of bacterial cell division protein FtsZ by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Impact of Fluorination on the Biological Activities of Cinnamaldehydes: A Comparative Review
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological effects of fluorinated cinnamaldehydes. By incorporating fluorine atoms into the cinnamaldehyde scaffold, researchers have sought to modulate the pharmacokinetic and pharmacodynamic properties of this versatile natural product. This review synthesizes the available experimental data on the anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects of fluorinated cinnamaldehydes, comparing them with their non-fluorinated counterparts and other relevant alternatives.
Anticancer Activity: Enhanced Potency and Targeted Mechanisms
Fluorination of the cinnamaldehyde structure has been shown to enhance its anticancer properties. Studies have demonstrated that fluorinated derivatives can exhibit increased cytotoxicity towards various cancer cell lines, often through targeted mechanisms of action.
A notable study synthesized a series of p-fluorocinnamide derivatives and evaluated their cytotoxic activity against the HepG2 liver cancerous cell line. One imidazolone derivative, compound 6 , displayed a potent antiproliferative activity with an IC50 value of 4.23 μM, which is more potent than the standard drug staurosporin (IC50 = 5.59 μM).[1][2][3] This enhanced activity is attributed to the inhibition of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[1][2]
Mechanistic studies revealed that this fluorinated cinnamide derivative induces apoptosis through the intrinsic pathway, characterized by a decrease in mitochondrial membrane potential.[1][2] Furthermore, it was observed to arrest the cell cycle at the G1 phase, thereby halting the proliferation of cancer cells.[1][2]
Table 1: Anticancer Activity of a Fluorinated Cinnamide Derivative Compared to Staurosporin
| Compound | Target Cell Line | IC50 (μM) | Reference |
| Fluorinated Cinnamide Derivative (Compound 6 ) | HepG2 (Liver Cancer) | 4.23 | [1][2][3] |
| Staurosporin (Standard) | HepG2 (Liver Cancer) | 5.59 | [1][2][3] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The antiproliferative properties of the synthesized fluorinated cinnamide derivatives were evaluated using the standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: HepG2 cells were cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells were treated with various concentrations of the fluorinated cinnamide derivatives and the standard drug, staurosporin, for a specified duration.
-
MTT Incubation: After the treatment period, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) was calculated from the dose-response curve.[1]
Signaling Pathway: Intrinsic Apoptosis Induction by a Fluorinated Cinnamide Derivative
The following diagram illustrates the proposed mechanism of action for the anticancer activity of the fluorinated cinnamide derivative, compound 6 .
References
- 1. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,6-Difluorocinnamaldehyde: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical synthesis, the safe handling and disposal of reagents are of paramount importance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,6-Difluorocinnamaldehyde, ensuring a secure laboratory environment and adherence to regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be fully aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The compound is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or inhaled.[1] It can cause severe skin burns, eye damage, and may lead to an allergic skin reaction.[1] Furthermore, it is suspected of causing genetic defects and may cause cancer.[1]
Essential PPE includes:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (such as nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: All handling should be conducted in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1]
Quantitative Data and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe management.
| Property | Value |
| Molecular Formula | C₉H₆F₂O |
| Appearance | Yellow Liquid |
| Boiling Point | 82 - 84 °C / 179.6 - 183.2 °F |
| Flash Point | 73 °C / 163.4 °F |
| Incompatible Materials | Strong oxidizing agents, Strong bases |
Note: Data sourced from various Safety Data Sheets.[2][3]
Operational and Disposal Plan
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.[2][4] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused material, solutions, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous waste.
-
This waste should be classified as halogenated organic waste.[5][6]
-
It is crucial to segregate this waste from non-halogenated solvents, aqueous solutions, and solid waste to prevent potentially dangerous reactions and to ensure proper disposal.
-
-
Waste Collection and Container Management:
-
Collect all this compound waste in a designated, chemically compatible, and leak-proof container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste stream with their approximate percentages.
-
Keep the waste container securely sealed at all times, except when adding waste.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA at or near the point of generation.
-
The SAA should be in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.
-
Ensure the storage area is in compliance with institutional and regulatory guidelines.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Provide the EHS office or contractor with an accurate description of the waste's composition.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and eliminate all sources of ignition.
-
Wear the appropriate PPE, including respiratory protection.
-
Contain the spill using a non-combustible absorbent material like sand or earth.
-
Carefully collect the absorbent material and the spilled chemical into a sealed container and dispose of it as hazardous waste.
-
Experimental Protocols
Specific in-laboratory neutralization or degradation protocols for the express purpose of disposing of this compound are not recommended due to its hazardous properties. The established and safest protocol is the collection and disposal of the chemical waste through a certified hazardous waste management service.
Disposal Decision Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,6-Difluorocinnamaldehyde
This guide provides crucial safety protocols and logistical information for the handling and disposal of 2,6-Difluorocinnamaldehyde, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and maintaining a compliant laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment.
| Protection Type | Specific Equipment | Standard/Comment |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary if there is a splash hazard. | Must conform to EN166 (EU) or NIOSH (US) approved standards.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, Butyl rubber). A flame-retardant lab coat, fully buttoned with sleeves of sufficient length, is required.[2][3] | Gloves must be inspected before use and disposed of properly after handling.[1][4] Long pants and closed-toe shoes are mandatory.[2] |
| Respiratory Protection | To be used in a certified chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved air-purifying respirator with appropriate cartridges (e.g., type ABEK) should be used.[1] | Respirator use requires a formal program, including fit testing.[5] |
Operational Plan: Handling Procedures
Safe handling of this compound requires a systematic approach, from preparation to cleanup.
2.1 Pre-Operational Checks
-
Information Review: Before beginning work, thoroughly read the Safety Data Sheet (SDS) for this compound and any relevant standard operating procedures (SOPs).
-
Workspace Preparation: Ensure a certified chemical fume hood is operational.[2] Clear the workspace of any unnecessary items and ensure easy access to an emergency eyewash station and safety shower.[6]
-
Spill Kit: Have a spill kit with absorbent, non-combustible material (e.g., sand, silica gel) readily available.[7][8]
-
PPE Inspection: Inspect all PPE for damage before use.
2.2 Handling Protocol
-
Transfer and Use: Conduct all manipulations of this compound inside a chemical fume hood to avoid inhalation of vapors.[2][9]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][6]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[1][6][10] Use explosion-proof equipment where necessary.[6][7]
-
Static Discharge: Implement measures to prevent the buildup of electrostatic charge.[2][11]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks, meals, or leaving the work area.[1][9] Do not eat, drink, or smoke in the handling area.[6][7]
2.3 Post-Handling and Cleanup
-
Decontamination: Clean any contaminated surfaces and equipment.
-
Clothing: Remove any contaminated clothing and wash it before reuse.[7][9]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][7][10]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
3.1 Waste Collection and Segregation
-
Collect all waste containing this compound in a designated, chemically compatible, and properly labeled hazardous waste container.[12]
-
The container must have a secure, tight-fitting lid.[12]
-
Do not mix with incompatible materials such as strong oxidizing agents or strong bases.[1][7]
3.2 Storage of Waste
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from ignition sources.[12]
3.3 Final Disposal
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][12]
-
Under no circumstances should this chemical be disposed of down the drain.[12]
Emergency Procedures
| Emergency Situation | Immediate Action |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[1][7][13] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7] |
| Spill | Evacuate the area and remove all ignition sources.[1] Contain the spill with inert, non-combustible absorbent material.[7][8] Collect the material into a suitable, closed container for disposal.[1] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[1][7] Firefighters should wear self-contained breathing apparatus.[1] |
Physical and Chemical Properties
The following data is for 2,6-Difluorobenzaldehyde, a closely related compound, and should be used as a reference.
| Property | Value |
| Molecular Formula | C₇H₄F₂O |
| Melting Point/Range | 15 - 17 °C |
| Boiling Point/Range | 82 - 84 °C at 20 hPa |
| Flash Point | 73 °C |
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. wcu.edu [wcu.edu]
- 3. americanchemistry.com [americanchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Benzaldehyde Safety Guide [blog.ariadne-hces.com]
- 9. johndwalsh.com [johndwalsh.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. 2,6-Difluorobenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. demonchyaromatics.com [demonchyaromatics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
